molecular formula C8H9NO3 B1322449 2-Methoxy-6-methylnicotinic acid CAS No. 72918-10-6

2-Methoxy-6-methylnicotinic acid

Katalognummer: B1322449
CAS-Nummer: 72918-10-6
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: CLNDEEXLZYTRKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methoxy-6-methylnicotinic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-6-methylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-6-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methoxy-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNDEEXLZYTRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unlocking Therapeutic Potential: 2-Methoxy-6-methylnicotinic Acid as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-6-methylnicotinic acid (CAS: 72918-10-6) is not merely a chemical reagent; it is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of next-generation therapeutics for neurodegenerative diseases, cystic fibrosis, and inflammatory disorders.

This technical guide analyzes the compound’s role as a high-value intermediate, detailing its application in synthesizing inhibitors for RIPK1 (necroptosis), modulators for CFTR (ion channels), and ligands for GPR6 (CNS signaling). We provide validated synthetic protocols, mechanistic insights, and pathway visualizations to support researchers in leveraging this scaffold for drug discovery.

Part 1: The Molecule & Mechanism

Structural Pharmacology: Why This Scaffold?

In drug design, the 2-methoxy-6-methylpyridine-3-carboxylic acid moiety offers a unique combination of steric and electronic properties that enhance ligand efficiency:

  • Metabolic Stability (6-Methyl Group): The C6 position of the pyridine ring is highly susceptible to oxidative metabolism by aldehyde oxidase (AO) and cytochrome P450 enzymes. The addition of a methyl group at C6 sterically blocks this site, significantly increasing the half-life (

    
    ) of the parent drug.
    
  • Conformational Locking (2-Methoxy Group): The methoxy group at C2 acts as an intramolecular hydrogen bond acceptor and provides steric bulk. This restricts the rotation of the amide bond (formed at C3), locking the drug molecule into a bioactive conformation that favors binding to protein pockets (e.g., kinase hinge regions).

  • Solubility & Lipophilicity: The pyridine nitrogen lowers logP compared to benzene analogs, improving aqueous solubility while maintaining membrane permeability.

Physicochemical Profile
PropertyValuebiological Implication
Molecular Weight 167.16 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
Calculated logP ~1.23Optimal for CNS penetration (BBB crossing).
pKa (Acid) ~3.69Exists as a carboxylate anion at physiological pH, facilitating coupling reactions.
H-Bond Acceptors 4Key for interaction with solvent and receptor residues.

Part 2: Core Therapeutic Targets

While 2-Methoxy-6-methylnicotinic acid is the intermediate, the drugs derived from it target specific biological pathways.

Target 1: RIPK1 (Receptor-Interacting Protein Kinase 1)

Therapeutic Area: Neurodegeneration (ALS, Alzheimer's), Autoimmune Diseases (Rheumatoid Arthritis).

Mechanism: RIPK1 is a critical regulator of necroptosis (programmed necrosis) and inflammation. Hyperactivation of RIPK1 drives neuronal cell death in ALS and Alzheimer's.

  • Role of Scaffold: The 2-methoxy-6-methylnicotinic acid moiety is often used to synthesize Aminoimidazopyridine inhibitors. The pyridine ring occupies the hydrophobic pocket of the kinase, while the amide linkage directs the rest of the molecule toward the activation loop, preventing the transition to the active conformation.

Target 2: CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)

Therapeutic Area: Cystic Fibrosis (CF).

Mechanism: In patients with the F508del mutation, the CFTR protein is misfolded and degraded before reaching the cell surface.

  • Role of Scaffold: This compound serves as a building block for macrocyclic CFTR modulators . These drugs act as "correctors," stabilizing the folded state of the mutant protein, allowing it to traffic to the plasma membrane and function as a chloride channel.

Target 3: GPR6 (G Protein-Coupled Receptor 6)

Therapeutic Area: Parkinson’s Disease.

Mechanism: GPR6 is an orphan GPCR expressed in the striatum. Inhibition (inverse agonism) of GPR6 promotes dopamine signaling.

  • Role of Scaffold: The acid functionality allows for the attachment of piperidinyl or piperazinyl groups, creating ligands that penetrate the blood-brain barrier and selectively bind to GPR6 receptors on medium spiny neurons.

Part 3: Visualization of Signaling Pathways

Diagram 1: RIPK1 Necroptosis Pathway & Inhibition

This diagram illustrates the downstream effect of RIPK1 inhibition (achieved by drugs synthesized from this scaffold) in preventing cell death.

RIPK1_Pathway TNFR1 TNFR1 Receptor (Cell Surface) Complex_I Complex I (Survival Signaling) TNFR1->Complex_I TNF-alpha binding Caspase8 Caspase-8 (Apoptosis) Complex_I->Caspase8 Normal Pathway RIPK1_Active RIPK1 (Active) Phosphorylated Complex_I->RIPK1_Active Caspase-8 Inhibited (Pathological State) RIPK3 RIPK3 Recruitment RIPK1_Active->RIPK3 Necrosome Formation MLKL MLKL Oligomerization RIPK3->MLKL Phosphorylation Necroptosis NECROPTOSIS (Cell Rupture/Inflammation) MLKL->Necroptosis Membrane Pore Formation Inhibitor Drug (Scaffold Derivative) Blocks Kinase Domain Inhibitor->RIPK1_Active Inhibits

Caption: The RIPK1 signaling cascade. Drugs derived from the 2-methoxy-6-methylnicotinic acid scaffold bind to RIPK1, preventing the phosphorylation of RIPK3 and blocking the necroptotic cell death pathway.

Part 4: Technical Workflow & Protocols

Synthesis of 2-Methoxy-6-methylnicotinic Acid

Objective: Synthesize the target scaffold from the commercially available precursor 2-chloro-6-methylnicotinic acid via Nucleophilic Aromatic Substitution (


).

Protocol:

  • Reagents: 2-Chloro-6-methylnicotinic acid (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Methanol (MeOH, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Dissolve 2-chloro-6-methylnicotinic acid in anhydrous MeOH.

    • Add NaOMe solution dropwise at

      
      .
      
    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC or LC-MS.
      
    • Observation: The reaction is driven by the electron-deficient nature of the pyridine ring (activated by the carboxylic acid).

  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Dissolve residue in water and acidify to pH 3–4 using 1N HCl.

    • The product precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.

  • Yield: Typically 85–95%.

Amide Coupling (Drug Assembly)

Objective: Attach the scaffold to an amine pharmacophore (e.g., for RIPK1 inhibitor synthesis).

Protocol:

  • Reagents: 2-Methoxy-6-methylnicotinic acid (1.0 eq), Amine Partner (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the acid and DIPEA in DMF. Stir for 5 mins to deprotonate.

    • Add HATU. Stir for 10 mins to form the activated ester.

    • Add the Amine Partner.[1] Stir at Room Temperature (RT) for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMF), dry over

    
    , and purify via Flash Chromatography.
    
Diagram 2: Synthesis Workflow

Synthesis_Flow Start 2-Chloro-6-methyl- nicotinic acid Intermediate Intermediate Species Start->Intermediate SNAr Reagent NaOMe / MeOH (Reflux, 6h) Reagent->Intermediate Product 2-Methoxy-6-methyl- nicotinic acid Intermediate->Product Acidification (HCl) Coupling Amide Coupling (HATU/DIPEA) Product->Coupling FinalDrug Final Therapeutic (RIPK1/CFTR Modulator) Coupling->FinalDrug

Caption: Synthetic route from the chlorinated precursor to the final drug candidate, highlighting the critical SNAr substitution and subsequent amide coupling.

References

  • RIPK1 Inhibitors : Aminoimidazopyridines as kinase inhibitors. WO2019089442A1. (2019). Retrieved from .

  • CFTR Modulators : Macrocycles as CFTR modulators. WO2022194399A1. (2022). Retrieved from .

  • GPR6 Modulators : Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WO2018183145A1. (2018). Retrieved from .

  • Synthesis Protocol : A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. (2001). Chemical & Pharmaceutical Bulletin. Retrieved from .

  • Metabolic Stability: Strategies to Reduce Clearance: The Role of the Methyl Group. (2014). Journal of Medicinal Chemistry.

Sources

2-Methoxy-6-methylnicotinic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary

2-Methoxy-6-methylnicotinic acid (CAS 72918-10-6) is a versatile pyridine scaffold extensively utilized in modern medicinal chemistry. Distinguished by its trifunctional nature—offering a carboxylic acid for coupling, a 2-methoxy group serving as a masked pyridone or directing group, and a 6-methyl substituent modulating lipophilicity—it serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., RIPK1), CFTR modulators, and 5-HT3 antagonists. This guide provides a technical deep-dive into its synthesis, reactivity profile, and application in high-value drug discovery campaigns.

Chemical Profile & Structural Significance

PropertyData
IUPAC Name 2-Methoxy-6-methylpyridine-3-carboxylic acid
CAS Number 72918-10-6
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water

Structural Logic:

  • C3-Carboxylic Acid: The primary handle for amide bond formation, allowing attachment to diverse pharmacophores.

  • C2-Methoxy Group: Acts as an electron-donating group (EDG) that deactivates the ring towards nucleophilic attack at C4/C6 but activates C5 for electrophilic substitution. Crucially, it serves as a "switchable" element that can be hydrolyzed to a 2-pyridone lactam, a privileged motif in kinase binding.

  • C6-Methyl Group: Blocks the metabolically labile C6 position and increases lipophilicity (logP), improving membrane permeability of the final drug candidate.

Synthesis of the Building Block

The industrial and laboratory preparation of 2-methoxy-6-methylnicotinic acid typically proceeds via a Nucleophilic Aromatic Substitution (


) on a 2-halo precursor.
Primary Route: Displacement

The most robust synthesis starts from 2-chloro-6-methylnicotinic acid (or its methyl ester). The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent nitrogen and the resonance withdrawal of the C3-carboxyl group.

  • Precursor: 2-Chloro-6-methylnicotinic acid (derived from oxidation of 2-chloro-6-methyl-3-pyridinecarbonitrile or 2-chloro-6-methylquinoline).

  • Reagent: Sodium Methoxide (NaOMe).[1]

  • Solvent: Methanol (MeOH).[2]

  • Mechanism: Addition-Elimination (

    
    ).
    

Optimization Insight: While the reaction can be performed on the free acid, using the methyl ester often results in higher yields and easier purification. The ester is subsequently hydrolyzed (LiOH/THF/H₂O) to yield the free acid.

SynthesisRoute cluster_conditions Critical Parameters Start 2-Chloro-6-methyl- nicotinic acid (or ester) Inter Meisenheimer Complex Start->Inter NaOMe, MeOH Reflux, 4-6h Product 2-Methoxy-6-methyl- nicotinic acid Inter->Product -NaCl Note1 Temp: 60-70°C Stoichiometry: >2 eq NaOMe

Figure 1: Synthesis of the building block via Nucleophilic Aromatic Substitution.

Reactivity Profile & Synthetic Utility

This building block offers three distinct vectors for chemical modification, enabling "divergent synthesis" strategies.

Module A: The Carboxylic Acid Handle (Amide Coupling)

The C3-acid is sterically accessible but electronically influenced by the ortho-methoxy group.

  • Standard Conditions: HATU or T3P are preferred over carbodiimides (EDC) to suppress N-acylurea formation.

  • Solvents: DMF or DMA are required due to the polarity of the zwitterionic intermediate.

  • Application: Essential for linking the pyridine core to amine-bearing scaffolds (e.g., piperidines, anilines) in kinase inhibitors.

Module B: The 2-Methoxy "Switch" (Hydrolysis)

The 2-methoxy group is not just a substituent; it is a masked 2-pyridone .

  • Reagent: HBr in acetic acid or TMSI (Trimethylsilyl iodide).

  • Transformation: Demethylation reveals the lactam (2-pyridone).

  • Why do this? The 2-pyridone motif functions as a hydrogen bond donor/acceptor pair, often critical for binding to the hinge region of kinases (e.g., RIPK1).

Module C: Ring Functionalization (C5-Bromination)

The C5 position is the most electron-rich site on the ring, susceptible to Electrophilic Aromatic Substitution (


).
  • Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.

  • Outcome: Yields 5-bromo-2-methoxy-6-methylnicotinic acid .

  • Utility: The resulting bromide is a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of bi-aryl systems.

ReactivityMap Core 2-Methoxy-6-methyl- nicotinic acid Amide Amide Derivative (Kinase Inhibitors) Core->Amide HATU, DIPEA, R-NH2 (Amide Coupling) Pyridone 2-Pyridone Derivative (Hinge Binder) Core->Pyridone HBr/AcOH or TMSI (Demethylation) Bromo 5-Bromo Derivative (Suzuki Coupling Partner) Core->Bromo NBS, DMF (C-H Activation)

Figure 2: Divergent reactivity pathways for 2-Methoxy-6-methylnicotinic acid.

Case Studies in Drug Development

Case Study 1: RIPK1 Inhibitors (Immunology)

Receptor Interacting Protein Kinase 1 (RIPK1) is a target for treating inflammation and neurodegeneration.

  • Role of Scaffold: The 2-methoxy-6-methylnicotinic acid is coupled to an aminopyrrolotriazine core.

  • Chemistry: A Suzuki coupling is often performed at the C5 position (using a boronate ester derivative), followed by amide coupling at C3.

  • Significance: The 6-methyl group fills a hydrophobic pocket in the enzyme, improving potency [1].

Case Study 2: CFTR Modulators (Cystic Fibrosis)
  • Role of Scaffold: Used as a "cap" in macrocyclic structures designed to stabilize the CFTR protein.

  • Chemistry: The acid is coupled to a complex amine, forming a stable amide linkage that resists metabolic hydrolysis [2].

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-6-methylnicotinic acid (from 2-Chloro precursor)

Adapted from standard pyridine chemistry protocols [3].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 2-chloro-6-methylnicotinic acid (5.0 g, 29.1 mmol) and anhydrous Methanol (50 mL).

  • Addition: Carefully add Sodium Methoxide (25 wt% in MeOH, 13.3 mL, 58.2 mmol, 2.0 equiv) dropwise at room temperature. Exotherm expected.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 6 hours. Monitor by LCMS (Target M+H = 168.1).

  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Concentrate in vacuo to remove bulk methanol.

    • Dilute residue with water (50 mL).

    • Acidify to pH ~3-4 using 1N HCl. The product often precipitates as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Yield: Typically 85-92%.

Protocol B: General Amide Coupling (HATU Method)

Validated for kinase inhibitor synthesis [4].

  • Solution: Dissolve 2-methoxy-6-methylnicotinic acid (1.0 equiv) in anhydrous DMA (Dimethylacetamide) or DMF (0.2 M concentration).

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine partner (1.0–1.2 equiv).

  • Conditions: Stir at RT for 2–16 hours. If the amine is unreactive (e.g., electron-deficient aniline), heat to 50°C.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1] Purify via flash chromatography.

References

  • WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors. (2019). Describes the use of 2-methoxy-6-methylnicotinic acid in Suzuki couplings and amide formation for RIPK1 inhibitors.

  • WO2022194399A1 - Macrocycles as CFTR Modulators. (2022). Details the coupling of the acid to form macrocyclic cores.

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. (2010). Provides analogous

    
     conditions (NaOMe/MeOH) applicable to the pyridine scaffold. 
    
  • WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides. (2018). Provides specific HATU/DIPEA protocols for coupling 2-methoxy-6-methylnicotinic acid.

Sources

An In-depth Technical Guide to the Reactivity of the Methoxy Group in 2-Methoxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-6-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in various biologically active molecules. The reactivity of this molecule is largely dictated by the interplay of its three substituents—the carboxylic acid, the methyl group, and particularly the methoxy group—on the electron-deficient pyridine ring. The methoxy group at the C2 position is a critical functional handle, offering a versatile entry point for molecular diversification. Its reactivity is distinct from that of methoxy groups on electron-rich aromatic systems like benzene, primarily due to the influence of the ring nitrogen.

This technical guide provides a comprehensive exploration of the reactivity of the C2-methoxy group in 2-Methoxy-6-methylnicotinic acid. We will delve into the primary reaction pathways, explain the underlying mechanistic principles, and provide field-proven experimental protocols for its transformation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Overview of Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNA_r_), especially at the C2 and C4 positions.[1] The methoxy group at the C2 position of 2-Methoxy-6-methylnicotinic acid is therefore susceptible to two main classes of transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): The methoxy group can serve as a leaving group, displaced by a variety of nucleophiles. This is the most prominent reaction pathway for functionalization at this position.

  • O-Demethylation (Ether Cleavage): The methyl-oxygen bond can be cleaved to unmask the corresponding 2-hydroxypyridine (or its pyridone tautomer), a valuable intermediate for further synthesis.

The following diagram illustrates these principal transformation pathways.

Reactivity_Overview cluster_main 2-Methoxy-6-methylnicotinic Acid cluster_products Reaction Products start 2-Methoxy-6-methylnicotinic Acid prod1 2-Substituted Nicotinic Acids (e.g., Amino, Alkoxy) start->prod1  Nucleophilic  Aromatic Substitution  (SNAr) prod2 2-Hydroxy-6-methylnicotinic Acid (Pyridone form) start->prod2  O-Demethylation  (Ether Cleavage)

Caption: Key reaction pathways for 2-Methoxy-6-methylnicotinic acid.

Nucleophilic Aromatic Substitution (SNA_r_)

The C2 position of the pyridine ring is highly activated towards nucleophilic attack. The ring nitrogen effectively stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, which is the key reason for the high reactivity at this position.[1] In this reaction, the methoxy group functions as a leaving group, ultimately being displaced by the incoming nucleophile.

Mechanistic Rationale

The SNA_r_ mechanism is a two-step addition-elimination process:

  • Addition of Nucleophile: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. A key resonance contributor places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[1][2]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

The following diagram illustrates this mechanistic pathway.

SNAr_Mechanism Reactants 2-Methoxy-6-methylnicotinic Acid + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized, charge on N) Reactants->Intermediate Step 1: Nucleophilic Attack Products 2-Nu-6-methylnicotinic Acid + MeO⁻ Intermediate->Products Step 2: Elimination of Methoxide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol describes the displacement of the methoxy group with an amine, a common transformation in drug development. The reaction is typically carried out under pressure at elevated temperatures.

Materials:

  • 2-Methoxy-6-methylnicotinic acid

  • Aqueous Ammonia (28-30%)

  • Autoclave or sealed pressure vessel

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware

Procedure:

  • Vessel Charging: To a high-pressure autoclave, add 2-Methoxy-6-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of aqueous ammonia solution (e.g., 10-20 mL per gram of starting material). The large excess drives the reaction to completion.

  • Sealing and Heating: Seal the autoclave securely. Place it behind a protective shield and heat to 160-180 °C. The internal pressure will increase significantly. Maintain this temperature with stirring for 24-48 hours. Causality Note: High temperature and pressure are necessary to overcome the activation energy for the nucleophilic attack and to keep the ammonia in a reactive state.

  • Cooling and Depressurization: Turn off the heat and allow the vessel to cool completely to room temperature. Slowly and carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Work-up: Open the vessel and transfer the reaction mixture to a round-bottom flask. Concentrate the solution under reduced pressure to remove most of the remaining ammonia and water.

  • Isolation: The product, 2-amino-6-methylnicotinic acid, is often poorly soluble in water. Cool the concentrated solution in an ice bath to precipitate the product. If necessary, adjust the pH to the isoelectric point (typically pH 3-4) with dilute HCl to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold ethanol. Dry the product under vacuum to yield 2-amino-6-methylnicotinic acid.

O-Demethylation (Ether Cleavage)

Cleavage of the aryl methyl ether bond is a fundamental transformation to yield the corresponding phenol (or in this case, the 2-pyridone tautomer). This reaction typically requires harsh conditions, involving strong Brønsted or Lewis acids.[3][4]

Mechanistic Considerations and Reagent Choice

The choice of reagent dictates the mechanism and reaction conditions.

  • Strong Protic Acids (HBr, HI): These reagents protonate the ether oxygen, making it a better leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an S_N_2 displacement to yield methyl halide and the 2-hydroxypyridine product.[3][5] Forcing conditions such as high temperatures are generally required.[3]

  • Lewis Acids (BBr₃, BCl₃): Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers under milder conditions than HBr.[6][7] The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by an intramolecular or intermolecular S_N_2-type displacement of a dibromoboryl ether by a bromide ion. Subsequent aqueous work-up hydrolyzes the boron-oxygen bond to liberate the final product.

The diagram below outlines the mechanism using a Lewis acid like BBr₃.

Demethylation_Mechanism Reactants 2-Methoxy-Pyridine + BBr₃ Adduct Lewis Acid-Base Adduct [Py-O(Me)-BBr₃] Reactants->Adduct Coordination Intermediate Pyridyl-O-BBr₂ + MeBr Adduct->Intermediate SN2 Displacement Product 2-Hydroxypyridine (Pyridone) Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: O-Demethylation mechanism using Boron Tribromide (BBr₃).

Data Summary: Comparison of Demethylation Reagents
ReagentTypical ConditionsMechanismAdvantagesDisadvantages
HBr Acetic acid or aqueous, refluxS_N_2InexpensiveRequires high temperatures; potential for side reactions
HI Acetic acid or aqueous, refluxS_N_2More reactive than HBrExpensive, can be unstable[3]
BBr₃ DCM, 0 °C to RTLewis Acid-Assisted S_N_2High efficiency, milder conditions[6]Highly corrosive, moisture-sensitive, stoichiometric
Thiolates High-boiling solvent (e.g., DMF), >100 °CS_N_2Good for specific substratesStrong odor, requires high temperatures, strong base
Experimental Protocol: O-Demethylation using Boron Tribromide

This protocol provides a reliable method for converting 2-Methoxy-6-methylnicotinic acid to 2-Hydroxy-6-methylnicotinic acid.

Materials:

  • 2-Methoxy-6-methylnicotinic acid

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard, flame-dried laboratory glassware

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve 2-Methoxy-6-methylnicotinic acid (1.0 eq) in anhydrous DCM and add it to the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality Note: The initial reaction with BBr₃ is exothermic; cooling prevents uncontrolled reaction and potential side products.

  • Reagent Addition: Slowly add the BBr₃ solution (1.1 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully add methanol dropwise to quench the excess BBr₃. This will produce gaseous HBr, so ensure the operation is performed in an efficient fume hood.

  • Work-up and Isolation: After quenching, add deionized water and stir vigorously for 1 hour to hydrolyze the boron-oxygen intermediate. The product will likely precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold DCM. Dry the solid under vacuum to obtain pure 2-hydroxy-6-methylnicotinic acid.

Conclusion

The methoxy group in 2-Methoxy-6-methylnicotinic acid is a highly reactive and synthetically valuable handle. Its strategic position at the C2 carbon of the pyridine ring renders it susceptible to efficient displacement via nucleophilic aromatic substitution and cleavage via O-demethylation. Understanding the mechanistic underpinnings of these transformations allows chemists to select the optimal conditions for achieving desired molecular modifications. The protocols and data presented in this guide serve as a validated starting point for researchers aiming to exploit the rich chemistry of this important heterocyclic building block in the pursuit of novel therapeutics and functional molecules.

References

  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Chemistry Stack Exchange. (2020). Is a Methoxy group meta directing in this problem? Retrieved from [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 43 Deprotonative functionalization of 2-methoxy-and 2,6-dimethoxypyrazine. Reaction conditions. Retrieved from [Link]

  • SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Journal of King Saud University. (n.d.). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Retrieved from [Link]

  • University of Wisconsin–Madison. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

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Technical Guide: Theoretical Characterization of 2-Methoxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

2-Methoxy-6-methylnicotinic acid (2M6MNA) represents a critical scaffold in medicinal chemistry, bridging the structural gap between simple pyridine carboxylates and complex non-steroidal anti-inflammatory drugs (NSAIDs) like etoricoxib. This guide provides a definitive protocol for the theoretical study of 2M6MNA, focusing on Density Functional Theory (DFT) calculations, vibrational spectroscopy predictions, and electronic property mapping.

The presence of the methoxy group (-OCH₃) at the C2 position and the methyl group (-CH₃) at the C6 position of the nicotinic acid core significantly alters the electronic landscape compared to the parent nicotinic acid. These substitutions modulate lipophilicity (


) and pKa, critical parameters for bioavailability and receptor binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the theoretical characterization must follow a self-validating workflow. The following protocol utilizes the B3LYP hybrid functional, which strikes an optimal balance between computational cost and accuracy for organic heterocycles.

Computational Workflow Diagram

G Start Initial Structure Generation (ChemDraw / GaussView) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for imaginary freq < 0) Opt->Freq Valid Validation (NIMAG = 0?) Freq->Valid Valid->Opt No (Saddle Point) Prop Electronic Properties Calculation Valid->Prop Yes (Minima) Sub1 HOMO-LUMO & Global Reactivity Descriptors Prop->Sub1 Sub2 MEP Mapping & Charge Distribution Prop->Sub2 Sub3 Vibrational Analysis (VEDA / PED Assignment) Prop->Sub3

Figure 1: Standardized computational workflow for the theoretical characterization of 2M6MNA using DFT.

Protocol Specifications
ParameterSettingRationale
Theory Level DFT (Density Functional Theory)Accounts for electron correlation better than Hartree-Fock (HF).
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)Proven accuracy for vibrational frequencies and bond lengths in organic heterocycles [1].
Basis Set 6-311++G(d,p)Diffuse functions (++) describe lone pairs on Oxygen/Nitrogen; polarization functions (d,p) handle ring distortion.
Solvent Model IEFPCM (Water/Ethanol)Simulates physiological or experimental environments; crucial for dipole moment accuracy.
Convergence TightEnsures the structure is at a true local minimum on the Potential Energy Surface (PES).

Structural & Geometric Analysis

The optimized geometry of 2M6MNA deviates from planarity primarily at the carboxylic acid and methoxy moieties.

Key Geometric Parameters

Based on comparative studies of 6-methylnicotinic acid [2], the following structural behaviors are predicted for 2M6MNA:

  • Pyridine Ring: The ring remains planar (

    
     symmetry approximation), but the bond angles at C2 and C6 are distorted due to steric repulsion from the methoxy and methyl substituents.
    
  • Intramolecular Hydrogen Bonding: A weak intramolecular H-bond is often observed between the carbonyl oxygen of the acid group and the hydrogen of the adjacent methoxy group, or vice-versa depending on the conformer.

  • Bond Lengths:

    • C=O (Carboxyl): ~1.22 Å (Typical double bond character).

    • C-O (Methoxy): ~1.36 Å (Indicates resonance interaction with the ring).

    • C-N (Ring): ~1.34 Å.

Conformational Stability

The carboxylic acid group (-COOH) can adopt syn or anti conformations relative to the C3-C2 bond. Theoretical energy calculations consistently show the syn-planar conformer is more stable by approximately 2-5 kcal/mol due to the minimization of dipole repulsion and maximization of intramolecular electrostatic attraction.

Electronic Properties & Reactivity[1][2][3]

Understanding the electronic distribution is vital for predicting how 2M6MNA interacts with biological targets (e.g., enzymes like DHDPS or COX-2).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine the chemical hardness and softness.

  • HOMO Location: Concentrated on the pyridine nitrogen and the methoxy oxygen lone pairs (Electron Donors).

  • LUMO Location: Delocalized over the pyridine ring and the carboxyl group (Electron Acceptors).

  • Energy Gap (

    
    ):  A lower gap implies higher chemical reactivity and lower kinetic stability. For nicotinic acid derivatives, this gap typically ranges between 4.0 - 5.0 eV [3].
    

Calculated Descriptors Table:

DescriptorFormulaInterpretation
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for docking).
Molecular Electrostatic Potential (MEP)[4]

The MEP surface maps the electrostatic potential


 onto the electron density surface.
  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Pyridine Nitrogen. These are sites for electrophilic attack (e.g., protonation).[1]

  • Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (-COOH) and Methyl Hydrogens. These are sites for nucleophilic attack .

Vibrational Spectroscopy (FT-IR & Raman)[3][4][6][7][8]

To validate theoretical models, calculated frequencies must be compared with experimental FT-IR data. Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity and must be scaled (Scaling Factor ~0.967 for B3LYP/6-311++G(d,p)) [4].

Characteristic Vibrational Assignments[3][4][9]
ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~3750~3620MediumCarboxylic O-H stretch (free)

~3150~3050WeakPyridine ring C-H stretch

~3000~2920MediumMethyl/Methoxy C-H stretch

~1780~1720StrongAcid Carbonyl stretch (Diagnostic peak)

~1600~1580StrongRing stretching vibration

~1450~1430MediumMethoxy deformation

In Silico Molecular Docking & Biological Potential

2M6MNA is not just a theoretical construct; it serves as a ligand for various biological targets. Docking studies usually employ software like AutoDock Vina or Molegro Virtual Docker.

Interaction Pathway

The binding mechanism of nicotinic acid derivatives often involves hydrogen bonding with arginine or lysine residues in the active site of target proteins.

Docking Ligand 2M6MNA (Ligand) HBond H-Bonding (COOH ... Arg/Lys) Ligand->HBond PiStack Pi-Pi Stacking (Pyridine ... Phe/Tyr) Ligand->PiStack Hydrophobic Hydrophobic Interaction (Methyl/Methoxy ... Val/Leu) Ligand->Hydrophobic Target Target Protein (e.g., DHDPS / COX-2) Complex Ligand-Protein Complex Target->Complex Binding Site HBond->Complex PiStack->Complex Hydrophobic->Complex

Figure 2: Predicted molecular interaction mechanisms between 2M6MNA and protein active sites.

Docking Protocol[10]
  • Ligand Preparation: Optimize 2M6MNA geometry (from Section 2) and save as .pdbqt.

  • Protein Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Generation: Center the grid on the active site residues (e.g., for DHDPS, focus on the lysine biosynthetic pathway site [5]).

  • Scoring: Evaluate binding affinity (

    
    ). A score lower than -6.0 kcal/mol generally indicates potential biological activity.
    

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 67(9), o2287. Link

  • Sert, Y., et al. (2013). Vibrational spectroscopic (FT-IR and FT-Raman), molecular electrostatic potential and HOMO–LUMO analysis of 2-chloronicotinic acid.[4] Journal of Molecular Structure, 1048, 152-160. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Singh, R., et al. (2012).[5] Molecular docking and in silico studies on analogues of 2-methylheptyl isonicotinate with DHDPS enzyme of Mycobacterium tuberculosis.[5] Medicinal Chemistry Research, 22, 1-13. Link

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Methodological & Application

Application Notes and Protocols for Developing In Vitro Assays for 2-Methoxy-6-methylnicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-Methoxy-6-methylnicotinic Acid

2-Methoxy-6-methylnicotinic acid, a structural analog of nicotinic acid (niacin), presents a compelling avenue for drug discovery, particularly in the realm of inflammatory and metabolic diseases. Nicotinic acid is the primary agonist for the G-protein coupled receptor 109A (GPR109A), a key regulator of cellular metabolism and inflammatory responses.[1][2][3] Activation of GPR109A is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade has been shown to suppress inflammatory pathways, including the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[1][4] Consequently, the activation of GPR109A can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]

Given its structural similarity to nicotinic acid, it is hypothesized that 2-Methoxy-6-methylnicotinic acid may act as a GPR109A agonist, thereby exhibiting anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays to investigate the biological activity of this novel compound. The following protocols are designed to first determine the compound's effect on GPR109A and subsequently to characterize its anti-inflammatory potential in cell-based models.

Scientific Rationale: A Multi-tiered Approach to Characterizing Activity

A hierarchical screening approach is recommended to efficiently evaluate the activity of 2-Methoxy-6-methylnicotinic acid. This strategy begins with a primary assay to confirm the molecular target engagement, followed by secondary assays to elucidate the functional consequences.

  • Primary Screening: GPR109A Target Engagement. The initial step is to ascertain whether 2-Methoxy-6-methylnicotinic acid directly interacts with and activates GPR109A. A cAMP assay is the most direct and physiologically relevant method for this, as GPR109A is a Gi-coupled receptor whose activation leads to a decrease in intracellular cAMP levels.[1]

  • Secondary Screening: Elucidating Anti-Inflammatory Effects. Following confirmation of GPR109A agonism, the subsequent step is to investigate the downstream anti-inflammatory effects. This can be achieved through:

    • NF-κB Reporter Assay: To determine if the compound can inhibit the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[6]

    • Cytokine Release Assays (ELISA): To quantify the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to the compound.[7][8]

This multi-pronged approach provides a comprehensive in vitro pharmacological profile of 2-Methoxy-6-methylnicotinic acid, validating its mechanism of action and its potential as a therapeutic agent.

Visualizing the Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the GPR109A signaling pathway and the proposed experimental workflow.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Methoxy_6_methylnicotinic_acid 2-Methoxy-6- methylnicotinic acid GPR109A GPR109A 2_Methoxy_6_methylnicotinic_acid->GPR109A Binds and Activates G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP G_protein->AC Inhibits ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates IKK IKK PKA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for Degradation NFκB_IκBα NF-κB-IκBα Complex NFκB NF-κB (p65/p50) NFκB_IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines

Caption: GPR109A signaling cascade leading to anti-inflammatory effects.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cAMP_Assay cAMP Second Messenger Assay Decision GPR109A Agonist? cAMP_Assay->Decision NFkB_Assay NF-κB Luciferase Reporter Assay Cytokine_Assay TNF-α and IL-6 ELISA NFkB_Assay->Cytokine_Assay End_Active Characterized Anti-inflammatory Compound Cytokine_Assay->End_Active Start Start: 2-Methoxy-6- methylnicotinic acid Start->cAMP_Assay Decision->NFkB_Assay Yes End_Inactive Compound Inactive at GPR109A Decision->End_Inactive No

Caption: Hierarchical workflow for in vitro assay development.

Protocols

Protocol 1: Primary Screening - GPR109A Activation via cAMP Assay

Principle: This assay quantifies the intracellular concentration of cyclic AMP (cAMP). GPR109A is a Gi-coupled receptor, and its activation by an agonist will lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This protocol utilizes a competitive immunoassay format, often employing technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.[9]

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)

  • Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • Nicotinic acid (positive control)

  • 2-Methoxy-6-methylnicotinic acid (test compound)

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP assay kit)

  • 384-well white, low-volume assay plates

  • Multimode plate reader capable of HTRF or AlphaLISA detection

Procedure:

  • Cell Culture: Maintain HEK293-GPR109A cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Plating:

    • On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend in assay buffer to a density of 2 x 10^5 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Methoxy-6-methylnicotinic acid in DMSO.

    • Perform a serial dilution of the test compound and nicotinic acid (positive control) in assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).

  • Assay Protocol:

    • Add 5 µL of the diluted test compound or control to the appropriate wells.

    • Add 5 µL of forskolin solution to all wells except the basal control wells (which receive 5 µL of assay buffer).

    • Incubate the plate at room temperature for 30 minutes.

    • Add the cAMP detection reagents according to the manufacturer's protocol (typically 5 µL of each reagent).

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible multimode plate reader.

    • Calculate the ratio of the two emission wavelengths (for HTRF) or the AlphaScreen signal.

    • Plot the signal as a function of the log of the compound concentration.

    • Determine the EC50 value (concentration of compound that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response).

Data Interpretation:

ParameterExpected Outcome for an Agonist
Basal cAMP No significant change
Forskolin-stimulated cAMP Significant increase in cAMP
Nicotinic acid + Forskolin Dose-dependent decrease in cAMP
2-Methoxy-6-methylnicotinic acid + Forskolin A dose-dependent decrease in cAMP indicates GPR109A agonism
Protocol 2: Secondary Screening - NF-κB Reporter Assay

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and drives the expression of the reporter gene. An inhibitor of the NF-κB pathway will reduce the reporter gene expression.[6][10][11]

Materials:

  • HEK293 cells stably co-expressing human GPR109A and an NF-κB-luciferase reporter construct (HEK293-GPR109A-NF-κB-luc)

  • Culture medium: As in Protocol 1, with an additional selection antibiotic for the reporter plasmid if necessary.

  • Assay medium: DMEM with 1% FBS.

  • TNF-α or Lipopolysaccharide (LPS) (inflammatory stimulus)

  • Nicotinic acid (positive control)

  • 2-Methoxy-6-methylnicotinic acid (test compound)

  • Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed HEK293-GPR109A-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • The next day, replace the culture medium with 90 µL of assay medium.

    • Add 10 µL of the diluted test compound or control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of TNF-α (final concentration ~10 ng/mL) or LPS (final concentration ~100 ng/mL) to all wells except the unstimulated control.

    • Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Plot the luminescence signal as a function of the log of the compound concentration.

    • Determine the IC50 value (concentration of compound that produces 50% inhibition of the TNF-α or LPS-induced luciferase activity).

Data Interpretation:

ConditionExpected Luminescence
Unstimulated Low (basal NF-κB activity)
TNF-α/LPS Stimulated High (strong NF-κB activation)
Nicotinic acid + TNF-α/LPS Dose-dependent decrease
2-Methoxy-6-methylnicotinic acid + TNF-α/LPS A dose-dependent decrease indicates inhibition of NF-κB signaling
Protocol 3: Secondary Screening - TNF-α and IL-6 ELISA

Principle: This protocol quantifies the amount of pro-inflammatory cytokines TNF-α and IL-6 secreted by immune cells in response to an inflammatory stimulus. The assay is a sandwich enzyme-linked immunosorbent assay (ELISA).[8][12][13][14][15]

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • Culture medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • LPS (inflammatory stimulus)

  • Nicotinic acid (positive control)

  • 2-Methoxy-6-methylnicotinic acid (test compound)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in suspension.

    • To differentiate into macrophage-like cells, seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Replace the medium with 180 µL of fresh culture medium.

    • Add 20 µL of the diluted test compound or control to the appropriate wells.

    • Pre-incubate for 1 hour at 37°C.

    • Add 20 µL of LPS (final concentration 100 ng/mL) to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • ELISA:

    • Carefully collect the cell culture supernatant from each well.

    • Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's instructions. This typically involves:

      • Adding the supernatant to antibody-coated plates.

      • Incubation and washing steps.

      • Addition of a detection antibody.

      • Addition of a substrate solution.

      • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Plot the cytokine concentration as a function of the log of the compound concentration.

    • Determine the IC50 value for the inhibition of TNF-α and IL-6 production.

Data Interpretation:

ConditionExpected Cytokine Concentration
Unstimulated Low/Undetectable
LPS Stimulated High
Nicotinic acid + LPS Dose-dependent decrease
2-Methoxy-6-methylnicotinic acid + LPS A dose-dependent decrease indicates inhibition of cytokine production

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-Methoxy-6-methylnicotinic acid. Positive results from these assays, particularly the confirmation of GPR109A agonism and subsequent anti-inflammatory effects, would strongly support its further development as a therapeutic candidate. Future studies could involve more complex in vitro models, such as co-culture systems, and ultimately progress to in vivo models of inflammation and metabolic disease to validate these initial findings.

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  • Walsh, D., et al. (2020). An In Vitro Study Determining the anti-inflammatory activities of sinapinic acid-containing extracts generated from Irish rapeseed meal. European Society of Medicine. Available from: [Link]

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  • Richman, J. G., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3636–3640. Available from: [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available from: [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available from: [Link]

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  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Available from: [Link]

  • Paassen, B. J., et al. (2019). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Scientific Reports, 9(1), 10813. Available from: [Link]

  • Fernández-Tomé, S., et al. (2021). Anti-inflammatory potential of digested Brassica sprout extracts in human macrophage-like HL-60 cells. Food & Function, 12(12), 5490–5503. Available from: [Link]

  • Ghaemi, M., et al. (2011). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Reproductive Medicine, 9(1), 43–48. Available from: [Link]

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Application Notes and Protocols for the Use of 2-Methoxy-6-methylnicotinic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of 2-Methoxy-6-methylnicotinic Acid as an Enzyme Inhibitor

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including the treatment of diseases such as pneumonia, kidney disease, and Alzheimer's.[2] A significant area of interest is their role as enzyme inhibitors, with derivatives showing efficacy against various targets.[3]

This document provides a comprehensive guide to exploring the potential of 2-Methoxy-6-methylnicotinic acid , a substituted nicotinic acid derivative, as a novel enzyme inhibitor. While direct inhibitory studies on this specific molecule are not extensively reported in publicly available literature, its structural features—a methoxy group at the 2-position and a methyl group at the 6-position on the pyridine ring—suggest a strong rationale for its investigation against several classes of enzymes.

Recent studies have highlighted that modifications on the nicotinic acid ring can lead to potent and specific enzyme inhibition. For instance, nicotinic acid derivatives with substitutions at the 6-position have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism and implicated in type 2 diabetes.[4][5] Furthermore, the core nicotinic acid structure has been shown to inhibit human cytochrome P450 enzymes, which are key players in drug metabolism.[6][7] The presence of a methoxy group also suggests potential activity against enzymes like tyrosinase, where methoxy-substituted compounds have shown inhibitory effects.[8]

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to systematically screen 2-Methoxy-6-methylnicotinic acid for its enzyme inhibitory properties, determine its potency and mechanism of action, and lay the groundwork for its potential development as a therapeutic agent.

Foundational Principles of Enzyme Inhibition for Drug Discovery

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[9] They are fundamental tools in drug discovery and for understanding biological pathways.[10] Inhibition can be either reversible or irreversible. Reversible inhibitors, which are the focus of this guide, bind to enzymes through non-covalent interactions and can be broadly classified based on their mechanism of action relative to the enzyme's substrate.[9]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[9]

  • Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and causes a conformational change that reduces the enzyme's catalytic efficiency. The inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing substrate concentration.[1][6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.[9]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Vmax and Km of the reaction.

Understanding the precise mechanism of inhibition is a critical step in the development of a drug candidate, as it provides insights into its interaction with the target enzyme and its potential physiological effects.

Experimental Workflows and Protocols

This section outlines detailed protocols for screening and characterizing the inhibitory activity of 2-Methoxy-6-methylnicotinic acid against a panel of rationally selected enzymes. The causality behind the choice of each experimental step is explained to ensure a thorough understanding of the process.

General Workflow for Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Prepare Stock Solution of 2-Methoxy-6-methylnicotinic acid B Single-Concentration Enzyme Inhibition Assay (e.g., 100 µM) A->B C Calculate Percent Inhibition B->C D Serial Dilution of Compound C->D Active Hit E Multi-Concentration Enzyme Inhibition Assay D->E F Generate Dose-Response Curve E->F G Determine IC50 Value F->G H Enzyme Kinetics Assays (Varying Substrate & Inhibitor Conc.) G->H Potent Inhibitor I Generate Lineweaver-Burk Plot H->I J Determine Mode of Inhibition (Competitive, Noncompetitive, etc.) I->J G cluster_0 Kinetic Data Acquisition cluster_1 Graphical Analysis cluster_2 Interpretation A Perform enzyme assay with varying [Substrate] at fixed [Inhibitor] B Repeat for several [Inhibitor] A->B C Plot 1/Velocity vs. 1/[Substrate] (Lineweaver-Burk Plot) B->C D Analyze the pattern of lines C->D E Competitive: Lines intersect on the y-axis D->E Pattern 1 F Noncompetitive: Lines intersect on the x-axis D->F Pattern 2 G Uncompetitive: Parallel lines D->G Pattern 3 H Mixed: Lines intersect in the second quadrant D->H Pattern 4

Sources

Application Note & Protocols: A Framework for Efficacy Testing of 2-Methoxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative

Nicotinic acid (niacin) is a well-established therapeutic agent, primarily recognized for its beneficial effects on lipid profiles.[1] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The compound class at the center of this guide, 2-Methoxy-6-methylnicotinic acid derivatives, represents a novel chemical space with significant therapeutic potential. While direct biological activity data for the parent compound may be limited, its structural relation to nicotinic acid provides a strong rationale for investigating its efficacy in relevant disease models.[5]

This document provides a comprehensive framework for the preclinical efficacy testing of this novel series of compounds. It is designed not as a rigid set of instructions, but as a strategic guide that emphasizes the rationale behind experimental choices. The protocols outlined herein are intended to be adapted and optimized based on the specific biological question being addressed and the emerging data. Our overarching goal is to build a robust data package that can confidently inform go/no-go decisions in a drug discovery pipeline.[6][7]

Chapter 1: Foundational Hypothesis & In Vitro Characterization

Before embarking on complex cellular and in vivo studies, a foundational understanding of the compound's potential mechanism of action is critical. Nicotinic acid is known to exert its effects through the G-protein coupled receptor GPR109A (also known as HCA2).[1][8] Therefore, a logical starting point is to hypothesize that 2-Methoxy-6-methylnicotinic acid derivatives may also act on this receptor.

Initial Target Engagement: GPR109A Receptor Activation Assay

The first critical experiment is to determine if the novel derivatives can activate the GPR109A receptor. A cell-based assay measuring a downstream signaling event, such as changes in cyclic AMP (cAMP) or intracellular calcium, is a robust method for this purpose.[9]

Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

  • Objective: To determine if the test compounds can activate GPR109A, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

  • Cell Line: A stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Methodology:

    • Cell Seeding: Plate GPR109A-expressing cells in a 96-well or 384-well plate at a density optimized for the assay. Allow cells to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of the 2-Methoxy-6-methylnicotinic acid derivatives. A typical concentration range would be from 100 µM down to 1 nM. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Assay Procedure: a. Wash the cells with a suitable assay buffer. b. Add Forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. c. Immediately add the test compounds and controls to the respective wells. d. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

    • Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each active compound.[10]

Probing the Anti-Inflammatory Potential: Cell-Based Assays

Given the known anti-inflammatory properties of nicotinic acid and its receptor GPR109A, it is logical to investigate whether these new derivatives can modulate inflammatory responses in relevant cell types, such as macrophages.[8][11][12]

Protocol 2: LPS-Induced Cytokine Release in Macrophages

  • Objective: To assess the ability of the test compounds to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: A human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages.

  • Methodology:

    • Cell Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Compound Pre-treatment: Pre-incubate the macrophage cells with various concentrations of the test compounds for 1-2 hours.

    • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.[13]

    • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC50 value for each active compound.

Data Presentation: In Vitro Efficacy Summary

Compound IDGPR109A EC50 (nM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Derivative A501.21.5
Derivative B>10,000>50>50
Nicotinic Acid3008.510.2

Table 1: Example data table summarizing the in vitro potency of 2-Methoxy-6-methylnicotinic acid derivatives.

Chapter 2: Advancing to In Vivo Models of Efficacy

Promising in vitro data provides the justification for progressing to in vivo studies. The selection of an appropriate animal model is paramount and should be guided by the therapeutic indication of interest.[14][15] Based on the known pharmacology of nicotinic acid, models of dyslipidemia and inflammation are highly relevant.

Efficacy in a Model of Dyslipidemia

Nicotinic acid is known to favorably modulate lipid profiles, particularly by increasing HDL cholesterol.[1] An animal model that recapitulates human dyslipidemia is therefore a suitable choice for in vivo testing.

Protocol 3: High-Fat Diet-Induced Dyslipidemia in Mice

  • Objective: To evaluate the effect of 2-Methoxy-6-methylnicotinic acid derivatives on plasma lipid levels in a diet-induced model of dyslipidemia.

  • Animal Model: C57BL/6 mice, which are susceptible to diet-induced obesity and dyslipidemia. Alternatively, genetic models like ApoE-/- or LDLR-/- mice can be used for more severe atherosclerosis studies.[16]

  • Methodology:

    • Induction of Dyslipidemia: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce elevated plasma cholesterol and triglycerides.

    • Group Allocation: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., niacin or a statin), and various dose levels of the test compound.

    • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) for a period of 4-8 weeks.

    • Blood Collection: Collect blood samples at baseline and at the end of the study for lipid analysis.

    • Lipid Profile Analysis: Measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using standard enzymatic assays.

    • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Efficacy in a Model of Acute Inflammation

To validate the in vitro anti-inflammatory findings, an in vivo model of acute inflammation is a logical next step.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the anti-inflammatory activity of the test compounds in an acute, localized inflammation model.[17]

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Methodology:

    • Compound Administration: Administer the test compounds or vehicle control to the rats (e.g., via oral gavage) one hour prior to the inflammatory insult. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.

    • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Data Presentation: In Vivo Efficacy Summary

Treatment GroupDose (mg/kg)% Change in Total Cholesterol% Change in HDL-C% Paw Edema Inhibition (at 3h)
Vehicle-+25%-10%0%
Derivative A10-15%+20%45%
Derivative A30-30%+40%65%
Niacin100-20%+35%55%

Table 2: Example data table summarizing the in vivo efficacy of a lead candidate.

Chapter 3: Visualizing the Path Forward

A clear experimental workflow is essential for efficient drug discovery. The following diagrams illustrate the logical progression from initial hypothesis to in vivo proof-of-concept.

Diagram 1: Overall Preclinical Efficacy Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Hypothesis Hypothesis: Derivative targets GPR109A Target_Engagement Protocol 1: GPR109A Activation Assay Hypothesis->Target_Engagement Cell_Assay Protocol 2: Macrophage Cytokine Release Target_Engagement->Cell_Assay Data_Analysis_1 Determine EC50/IC50 Select Lead Candidates Cell_Assay->Data_Analysis_1 Model_Selection Select Disease-Relevant Animal Models Data_Analysis_1->Model_Selection Promising Candidates Dyslipidemia_Model Protocol 3: High-Fat Diet Model Model_Selection->Dyslipidemia_Model Inflammation_Model Protocol 4: Paw Edema Model Model_Selection->Inflammation_Model Data_Analysis_2 Assess Efficacy Inform Go/No-Go Decision Dyslipidemia_Model->Data_Analysis_2 Inflammation_Model->Data_Analysis_2

Caption: A streamlined workflow from initial hypothesis to in vivo validation.

Diagram 2: Hypothetical GPR109A Signaling Pathway

G Ligand 2-Methoxy-6- methylnicotinic acid derivative Receptor GPR109A Ligand->Receptor G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Inflammation Inflammatory Response PKA->Inflammation suppresses

Caption: Hypothesized signaling cascade for GPR109A-mediated anti-inflammatory effects.

Conclusion: A Self-Validating System

The experimental design detailed in this guide creates a self-validating system. Positive results in the GPR109A activation assay (Protocol 1) provide a mechanistic rationale for the anti-inflammatory effects observed in the macrophage assay (Protocol 2). Subsequently, the in vivo models (Protocols 3 and 4) serve to confirm whether this cellular activity translates into meaningful physiological effects in a whole organism. Each step logically builds upon the last, ensuring that resources are invested in compounds with the highest probability of success. This integrated approach, combining targeted in vitro assays with relevant in vivo models, is fundamental to the efficient and successful development of novel therapeutics.

References

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Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 2-Methoxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment.[1][2] 2-Methoxy-6-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. While its parent compound, nicotinic acid (Vitamin B3), is a well-characterized essential nutrient, modifications to the core structure necessitate a thorough toxicological evaluation. A related compound, 6-Methylnicotinic acid, is known as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals like etoricoxib.[3] Given the limited publicly available data on the specific biological effects of 2-Methoxy-6-methylnicotinic acid, a robust, multi-pronged approach to cytotoxicity testing is essential.

This application note provides a detailed guide for researchers, scientists, and drug development professionals to comprehensively evaluate the cytotoxicity of 2-Methoxy-6-methylnicotinic acid. We advocate for an orthogonal testing strategy, employing multiple cell-based assays that interrogate different cellular health indicators. This approach ensures a holistic understanding of the compound's potential effects, from metabolic disruption to loss of membrane integrity and induction of programmed cell death.

Part 1: Foundational Principles of Cytotoxicity Assessment

A successful cytotoxicity study is built on a foundation of careful experimental design. Key considerations include the selection of appropriate biological systems and the use of multiple, mechanistically distinct assays to build a comprehensive toxicity profile.

The Imperative of Orthogonal Assays

Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms. An orthogonal approach, using assays that measure different endpoints, provides a more reliable and complete picture. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. This guide will detail assays for:

  • Metabolic Activity: Assessing mitochondrial function (MTT Assay).

  • Lysosomal Integrity: Measuring the uptake of vital dye (Neutral Red Assay).

  • Membrane Integrity: Quantifying the release of a cytosolic enzyme (LDH Assay).

  • Apoptosis Induction: Differentiating and quantifying apoptotic vs. necrotic cell death (Annexin V/PI Staining) and measuring key enzymatic activity (Caspase-Glo® 3/7 Assay).

Rational Cell Line Selection

The choice of cell line is critical and should be guided by the compound's intended application or potential target organ.[4] For a compound with unknown targets, a panel of cell lines representing different tissues is recommended.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.[5]

  • A549 (Human Lung Carcinoma): Relevant for assessing toxicity via inhalation or for compounds targeting lung tissue.

  • HEK293 (Human Embryonic Kidney): Represents a renal model, crucial for compounds that may be cleared by the kidneys.

  • Balb/c 3T3 (Mouse Fibroblast): A standard for basal cytotoxicity testing, as outlined in regulatory guidelines like OECD TG 432.[5]

Factors like growth rate, culture conditions, and sensitivity to known toxins should be considered.[4]

The Dose-Response Relationship and IC50 Determination

Cytotoxicity is typically a dose-dependent phenomenon.[6] The primary goal is to determine the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of 2-Methoxy-6-methylnicotinic acid required to reduce a measured biological response by 50%.[7][8] This value is a key metric for quantifying a compound's potency.[7] To achieve this, a serial dilution of the compound is tested, and the results are plotted on a semi-log dose-response curve.[6]

Experimental Workflow and Essential Controls

A well-controlled experiment is non-negotiable. The overall workflow should be standardized across all assays.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plates incubate1 Incubate Overnight (24h) (37°C, 5% CO2) seed->incubate1 prep_compound Prepare Serial Dilutions of 2-Methoxy-6-methylnicotinic acid add_compound Add Compound & Controls to Wells prep_compound->add_compound incubate2 Incubate for Exposure Period (e.g., 24h, 48h, 72h) add_compound->incubate2 perform_assay Perform Specific Assay (MTT, NR, LDH, etc.) incubate2->perform_assay read_plate Measure Signal (Absorbance/Fluorescence/Luminescence) perform_assay->read_plate calc Calculate % Viability vs. Control read_plate->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 G cluster_legend Cell Populations cluster_pathway Cell Death Pathways L Live Annexin V (-) PI (-) EA Early Apoptotic Annexin V (+) PI (-) LA Late Apoptotic / Necrotic Annexin V (+) PI (+) EA->LA Membrane Permeabilization N Necrotic Annexin V (-) PI (+) Healthy Healthy Cell Apoptosis Apoptosis Healthy->Apoptosis Apoptotic Stimulus Necrosis Necrosis Healthy->Necrosis Severe Insult Apoptosis->EA Necrosis->N

Caption: Distinguishing cell death pathways with Annexin V/PI staining.

Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and treat with 2-Methoxy-6-methylnicotinic acid for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS. [9]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. [9]5. Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension. 6. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [9]7. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Caspase-Glo® 3/7 Assay

Principle: A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by caspases-3 and -7. [10]This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity. [10][11] Protocol:

  • Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as previously described.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.

Part 4: Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence of the blank controls from all other readings.

  • Normalization: Calculate the percentage of viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • IC50 Calculation: Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. [12]4. Interpretation: Synthesize the data from all assays. For example:

    • Low MTT/NR, High LDH: Suggests necrotic cell death.

    • Low MTT/NR, Low LDH, High Caspase: Suggests apoptotic cell death.

    • Low MTT/NR, Low LDH, Low Caspase: May indicate a cytostatic effect (inhibition of proliferation) rather than cytotoxicity, or a non-classical cell death pathway.

Conclusion

This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-Methoxy-6-methylnicotinic acid. By employing an orthogonal set of assays that measure metabolic activity, lysosomal function, membrane integrity, and apoptotic markers, researchers can build a robust and reliable toxicity profile. This multi-parametric approach is crucial for making informed decisions in drug development and chemical safety assessment, ensuring a thorough understanding of a compound's interaction with biological systems.

References

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  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. Neutral Red Uptake. Available at: [Link]

  • Bentham Science Publisher. Methods in Cytotoxicity Testing: A Review. Available at: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • PubMed Central. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Available at: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • PubMed. Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells. Available at: [Link]

  • PubMed Central. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Available at: [Link]

  • PubMed. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Available at: [Link]

  • PubMed Central. Highlight report: Cell type selection for toxicity testing. Available at: [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • MDPI. Cytotoxicity-Guided Isolation of Two New Phenolic Derivatives from Dryopteris fragrans (L.) Schott. Available at: [Link]

  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Wikipedia. IC50. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • ResearchGate. Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Available at: [Link]

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  • Alchem Pharmtech. CAS 72918-10-6 | 2-Methoxy-6-methylnicotinic acid. Available at: [Link]

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  • PubMed. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to the Derivatization of 2-Methoxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Methoxy-6-methylnicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find comprehensive troubleshooting guides, frequently asked questions, and detailed protocols to optimize your reaction conditions and overcome common challenges.

Section 1: Understanding the Substrate: The Role of Substituents

Before delving into specific protocols, it is crucial to understand the electronic properties of 2-Methoxy-6-methylnicotinic acid. The pyridine ring is substituted with two electron-donating groups (EDGs): a methoxy group at the 2-position and a methyl group at the 6-position. These substituents increase the electron density of the aromatic ring, which can influence the reactivity of the carboxylic acid at the 3-position.[1][2] The lone pairs on the oxygen of the methoxy group and the inductive effect of the methyl group enhance the nucleophilicity of the pyridine ring, but can also impact the acidity of the carboxylic acid and the susceptibility of the carbonyl carbon to nucleophilic attack.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing 2-Methoxy-6-methylnicotinic acid?

A1: The primary functional handle for derivatization is the carboxylic acid group. The most common transformations are esterification to form esters and amidation to generate amides. Esterification is typically achieved through Fischer esterification under acidic conditions, while amidation often requires the use of coupling agents to activate the carboxylic acid.

Q2: How do the methoxy and methyl groups affect the esterification and amidation reactions?

A2: The electron-donating nature of the methoxy and methyl groups can increase the electron density on the pyridine ring, potentially making the carboxylic acid slightly less reactive towards nucleophilic attack compared to unsubstituted nicotinic acid. However, for most standard esterification and amidation conditions, this effect is generally manageable. It is important to select appropriate activating agents and reaction conditions to ensure efficient conversion.

Q3: I am observing low yields in my esterification of 2-Methoxy-6-methylnicotinic acid. What are the likely causes?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can drive the equilibrium back to the starting materials. To improve yields, it is essential to either use a large excess of the alcohol or actively remove water as it is formed, for instance, by using a Dean-Stark apparatus.

Q4: What are the key considerations when choosing a coupling agent for the amidation of 2-Methoxy-6-methylnicotinic acid?

A4: The choice of coupling agent depends on several factors, including the reactivity of the amine, the desired reaction conditions, and the potential for side reactions. For sterically hindered or electron-deficient amines, more reactive coupling agents like HATU or PyBOP may be necessary.[5][6] For standard primary and secondary amines, carbodiimides such as EDC in combination with an additive like HOBt are often effective and cost-efficient.[5][7]

Section 3: Troubleshooting Guide

Esterification (Fischer-Speier Method)

Problem: The reaction is sluggish and does not go to completion.

Potential Cause Troubleshooting Steps
Insufficient Acid Catalyst Increase the amount of catalyst (e.g., concentrated H₂SO₄ or TsOH) to 5-10 mol%.
Water Inhibition Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water. Ensure all glassware and reagents are dry.[8]
Steric Hindrance If using a bulky alcohol, increase the reaction time and/or temperature. Consider using a less hindered alcohol if possible.
Reversibility of the Reaction Use a large excess of the alcohol (e.g., 10-20 equivalents) to shift the equilibrium towards the product.[3]
Amidation

Problem: Formation of multiple byproducts and difficult purification.

Potential Cause Troubleshooting Steps
Side reactions with the coupling agent N-acylurea formation can be a side reaction with carbodiimides like EDC.[5] Using an additive such as HOBt can suppress this. Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions.
Epimerization of chiral centers If using a chiral amine, some coupling reagents can cause racemization. Additives like HOBt or using reagents like PyBOP can minimize this.[5][6]
Incomplete reaction Ensure stoichiometric amounts of the coupling agent and amine are used. For less reactive amines, a slight excess (1.1-1.2 equivalents) of both the amine and coupling agent may be necessary.
Difficult work-up Water-soluble byproducts from EDC can often be removed with aqueous washes. If DMF is used as a solvent, it can be challenging to remove completely. Washing with a 5% LiCl solution or performing an azeotropic distillation with toluene can be effective.

Section 4: Experimental Protocols

Protocol 1: Methyl Esterification of 2-Methoxy-6-methylnicotinic Acid

This protocol is adapted from standard Fischer esterification procedures for nicotinic acid derivatives.[9][10]

Materials:

  • 2-Methoxy-6-methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-Methoxy-6-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amidation of 2-Methoxy-6-methylnicotinic Acid with a Primary Amine using EDC/HOBt

This protocol provides a general method for amide bond formation.[11][12]

Materials:

  • 2-Methoxy-6-methylnicotinic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 2-Methoxy-6-methylnicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Section 5: Visualizations

Reaction Workflows

Reaction_Workflows cluster_esterification Esterification Workflow cluster_amidation Amidation Workflow Start_E 2-Methoxy-6-methylnicotinic Acid Reaction_E Reflux (Water Removal) Start_E->Reaction_E Reagents_E Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄) Reagents_E->Reaction_E Workup_E Neutralization & Extraction Reaction_E->Workup_E Product_E Ester Derivative Workup_E->Product_E Start_A 2-Methoxy-6-methylnicotinic Acid Reaction_A Room Temperature Start_A->Reaction_A Reagents_A Amine (R-NH₂) + Coupling Agents (e.g., EDC/HOBt) Reagents_A->Reaction_A Workup_A Aqueous Washes & Extraction Reaction_A->Workup_A Product_A Amide Derivative Workup_A->Product_A

Caption: General workflows for esterification and amidation.

Troubleshooting Decision Tree

Troubleshooting Low_Yield Low Yield? Esterification Esterification Issue Low_Yield->Esterification Amidation Amidation Issue Low_Yield->Amidation Check_Water Is water being effectively removed? Esterification->Check_Water Check_Coupling_Agent Is the coupling agent active? Amidation->Check_Coupling_Agent Increase_Alcohol Increase excess of alcohol Check_Water->Increase_Alcohol No Use_Dean_Stark Use Dean-Stark apparatus Check_Water->Use_Dean_Stark No Use_Fresh_Reagent Use fresh coupling agent Check_Coupling_Agent->Use_Fresh_Reagent No Consider_Stronger_Agent Consider a more reactive agent (e.g., HATU) Check_Coupling_Agent->Consider_Stronger_Agent Yes, but still low yield

Sources

Technical Support Center: Synthesis of 2-Methoxy-6-methylnicotinic Acid

[1]

Current Status: Operational Ticket Focus: Side Reaction Mitigation & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the critical failure modes in the synthesis of 2-Methoxy-6-methylnicotinic acid , specifically focusing on the Nucleophilic Aromatic Substitution (

While the transformation appears straightforward, the electronic nature of the pyridine ring creates a "stability paradox": the same activation that facilitates methoxylation also makes the product susceptible to demethylation (hydrolysis) and decarboxylation . This guide provides self-validating protocols to navigate these competing pathways.

Visualizing the Reaction Landscape

The following logic map details the primary reaction pathway and the specific divergence points where side reactions occur.

ReactionPathwaycluster_0Critical Control Point: WorkupStart2-Chloro-6-methylnicotinicAcid (or Ester)TargetTARGET PRODUCT2-Methoxy-6-methylnicotinicAcidStart->Target NaOMe / MeOH(Dry conditions, Reflux)Impurity_HydroIMPURITY A2-Hydroxy-6-methylnicotinicAcid (Pyridone Tautomer)Start->Impurity_Hydro H2O / OH-(Competitive Hydrolysis)Target->Impurity_Hydro Acidic Workup (pH < 1)or High TempImpurity_DecarbIMPURITY B2-Methoxy-6-methylpyridine(Decarboxylated)Target->Impurity_Decarb Thermal Stress(>140°C)

Figure 1: Reaction logic flow showing the

Module 1: The Step (Reaction Control)

Context: The synthesis relies on the displacement of the C2-chlorine atom by a methoxide ion. The nitrogen atom in the pyridine ring activates the C2 position, making it electrophilic.

Troubleshooting Guide
Observed Issue Root Cause Corrective Action (Protocol)
High content of 2-Hydroxy impurity (Pyridone) Moisture Contamination: Water acts as a competitive nucleophile.[1] Hydroxide (

) is often more nucleophilic than methoxide (

) in this system due to solvation effects.[1]
Protocol: Use anhydrous Methanol (<0.05% water). Prepare NaOMe in situ by adding sodium metal to dry methanol under

, rather than using hygroscopic commercial powders.[1]
Incomplete Conversion (>5% Starting Material) Insufficient Activation Energy: The electron-donating methyl group at C6 slightly deactivates the ring compared to unsubstituted chloronicotinic acids.Protocol: Ensure vigorous reflux (65-70°C). Increase reaction time to 12-16 hours. Use a 2.5 - 3.0 molar equivalent excess of NaOMe to drive kinetics.[1]
Ester Saponification (Unexpected Acid Formation) Base-Promoted Hydrolysis: If starting with Methyl 2-chloro-6-methylnicotinate, the basic conditions will saponify the ester to the carboxylate salt.[1]Note: This is often intended. If the ester is the desired final product, you must re-esterify after the substitution or use non-basic conditions (e.g., acid-catalyzed etherification), which are rarely successful for this substrate.
Expert Insight: The "Water Effect"

In



12-pyridone

Module 2: Workup & Isolation (The Stability Challenge)

Context: After the reaction, the mixture contains the sodium salt of the product. The critical step is protonating this salt to isolate the free acid without breaking the newly formed ether bond.

Troubleshooting Guide
Observed Issue Root Cause Corrective Action (Protocol)
Product "disappears" during acidification Ether Cleavage (Demethylation): The 2-methoxy group is acid-labile.[1] Strong acids protonate the ether oxygen, making it a good leaving group, reverting the molecule to the 2-pyridone (2-hydroxy form).Protocol: Do not use conc. HCl. Use mild acids (Acetic acid or dilute

) to adjust pH to the isoelectric point (typically pH 3-4).[1] Avoid pH < 2.[1][2] Perform acidification at 0-5°C.
Low Yield / High Water Solubility Amphoteric Nature: Nicotinic acids are zwitterionic.[1] If the pH is too low (cationic species) or too high (anionic species), the product remains water-soluble.Protocol: Determine the precise isoelectric point (pI) of your specific batch. Slowly titrate acid while monitoring for maximum precipitation.
Precipitate contains inorganic salts Occlusion: Rapid acidification traps NaCl or

in the crystal lattice.
Protocol: Perform a "digestion" step: after precipitation, stir the slurry at room temperature for 30 minutes before filtration. Wash the filter cake with ice-cold water (minimal volume).

Module 3: Thermal Degradation (Decarboxylation)

Context: Nicotinic acids with electron-donating groups (like methyl) at the ortho/para positions relative to the pyridine nitrogen are susceptible to thermal decarboxylation.

Troubleshooting Guide
Observed Issue Root Cause Corrective Action (Protocol)
Loss of CO2 / Formation of oil Thermal Stress: Heating the free acid above 140°C (or even lower in solution) can cause loss of the carboxyl group, yielding 2-methoxy-6-methylpyridine.[1]Protocol: Dry the final product under vacuum at moderate temperatures (<50°C). Do not distill the free acid. If purification is needed, recrystallize from water/ethanol rather than sublimation.[1]

FAQ: Analytical Validation

Q: How do I distinguish the 2-Methoxy product from the 2-Hydroxy impurity by NMR?

A: The distinction is clear in Proton NMR (

  • 2-Methoxy-6-methylnicotinic acid: You will see a sharp singlet for the methoxy group (

    
    ) typically around 
    
    
    3.9 - 4.1 ppm
    .[1] The aromatic protons will show typical pyridine coupling.
  • 2-Hydroxy-6-methylnicotinic acid (Pyridone): The methoxy singlet will be absent .[1] Instead, you may observe a broad exchangeable proton signal (NH/OH) downfield (>11 ppm) depending on the solvent. The aromatic region will shift upfield due to the loss of aromaticity in the pyridone ring [2].

Q: Can I remove the 2-Hydroxy impurity if it forms?

A: It is difficult. The 2-hydroxy compound is significantly less soluble in organic solvents (like dichloromethane) than the methoxy product.

  • Rescue Protocol: Convert the crude mixture to the methyl ester (using MeI/Base, not acidic methanolysis to avoid further demethylation). The ester of the methoxy product is soluble in organic solvents; the pyridone often remains solid or can be separated via column chromatography.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Retrieved from [Link]

  • Method for producing 2-amino-6-methylnicotinic acid. European Patent EP3162796A1. (2017).[1] (Discusses the parallel formation of hydroxy-byproducts in 6-methylnicotinic acid derivatives). Retrieved from

  • Process for the production of 6-methylnicotinic acid ester. US Patent 4,579,953. (1986).[1] (Details thermal stability and oxidation routes). Retrieved from

method for removing impurities from crude 2-Methoxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-6-methylnicotinic Acid

Topic: Method for removing impurities from crude 2-Methoxy-6-methylnicotinic acid Case ID: PUR-2M6M-NA-001 Status: Active Guide[1]

Introduction: The Purity Challenge

2-Methoxy-6-methylnicotinic acid (CAS: 30651-24-2) is a critical intermediate, often used in the synthesis of P2X3 antagonists (e.g., Gefapixant) or aldosterone synthase inhibitors (e.g., Osilodrostat).[1]

The synthesis typically involves the nucleophilic aromatic substitution of 2-chloro-6-methylnicotinic acid with sodium methoxide.[1] This reaction profile generates three distinct classes of impurities that require targeted removal strategies:

  • Unreacted Starting Material: 2-Chloro-6-methylnicotinic acid (Lipophilic acid).[1]

  • Hydrolysis Byproduct: 2-Hydroxy-6-methylnicotinic acid (tends to tautomerize to the 2-pyridone form; highly polar, high melting point).[1]

  • Decarboxylated/Neutral Byproducts: 2-Methoxy-6-methylpyridine (Non-acidic).[1]

This guide provides a modular purification protocol designed to isolate the target molecule based on its specific pKa and solubility profile.[1]

Module 1: Acid-Base Extraction (The "Coarse" Filter)[1]

Objective: Remove neutral impurities and inorganic salts while reducing the load of unreacted starting material.[1]

The Logic: The target molecule is amphoteric but predominantly acidic (


 for the carboxylic acid).[1] Neutral impurities will not dissolve in aqueous base, allowing for easy partition.[1]

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (

    
    ) . Use approximately 10 mL of base per gram of crude.[1]
    
    • Why Carbonate? It provides a pH of ~11, sufficient to deprotonate the carboxylic acid without promoting further hydrolysis of the methoxy group (which can occur with strong hydroxides like NaOH at high temps).[1]

  • Washing (Neutral Removal): Wash the aqueous alkaline solution twice with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Action: Discard the organic layer.[1] This removes decarboxylated byproducts (2-methoxy-6-methylpyridine) and other non-acidic organics.[1]

  • Clarification: If the aqueous layer remains cloudy (often due to the insoluble "pyridone" impurity or polymer residues), perform a filtration through a Celite pad.[1]

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly acidify with 6N Hydrochloric Acid (HCl) to pH 3.0–3.5 .

    • Critical Step: Do not overshoot to pH 1.0 immediately.[1] The target acid precipitates nicely at pH 3-4.[1] The 2-chloro impurity is slightly weaker and more lipophilic; controlling pH helps maximize the purity of the precipitate.[1]

  • Isolation: Filter the white precipitate and wash with ice-cold water. Dry at 50°C under vacuum.

Module 2: Recrystallization (The "Fine" Polish)

Objective: Remove the stubborn 2-hydroxy (pyridone) impurity and trace 2-chloro analogs.

The Logic: The 2-hydroxy impurity has a high crystal lattice energy (due to H-bonding in the pyridone form) and poor solubility in organic solvents.[1] The target methoxy compound has excellent solubility in hot alcohols.[1]

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity Fate
Methanol / Water (3:1) HighLowPyridone stays insoluble (hot filter) or stays in mother liquor.[1]
Ethanol / Water (2:1) HighLowGood for removing inorganic salts.[1]
Toluene ModerateVery LowExcellent for removing the lipophilic 2-chloro impurity.[1]

Recommended Protocol (Methanol/Water):

  • Suspend the semi-pure solid (from Module 1) in Methanol (5 mL/g) .

  • Heat to reflux (

    
    ).[1] The product should dissolve.[1][2][3][4]
    
    • Troubleshooting: If a fine white solid remains undissolved at reflux, this is likely the 2-hydroxy impurity .[1] Filter the hot solution immediately to remove it.[1]

  • Slowly add Water (approx 1-2 mL/g) to the hot solution until a faint turbidity persists.

  • Add a few drops of Methanol to clear the solution again.[1]

  • Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Filter the crystals.[1] Wash with a cold 1:1 Methanol/Water mixture.[1]

Module 3: Troubleshooting Specific Impurities

Q: I still see the 2-Chloro impurity (Starting Material) by HPLC.

  • Cause: The reaction conversion was incomplete, and the acid-base extraction didn't fully separate the two similar acids.[1]

  • Fix: Recrystallize from Toluene or Ethyl Acetate/Hexane .[1] The chlorinated impurity is significantly more soluble in non-polar aromatics than the methoxy product.[1] Dissolve in hot Toluene, filter hot (to remove polar residues), and cool.

Q: My product has a high melting point and poor solubility (The "Pyridone" Issue).

  • Cause: High levels of 2-hydroxy-6-methylnicotinic acid.[1] This forms if the methoxylation reaction contained water or was heated too long.[1]

  • Fix: This impurity is insoluble in DCM .[1]

    • Procedure: Stir the solid in dry Dichloromethane (10 volumes) at room temperature for 30 minutes. Filter off the undissolved solid (which is the impurity).[1] Evaporate the filtrate to recover your purified 2-methoxy target.[1]

Visual Workflow: Purification Logic

PurificationProtocol Start Crude 2-Methoxy-6-methylnicotinic acid Dissolve Dissolve in 10% Na2CO3 (pH ~11) Start->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash Sep1 Separate Phases Wash->Sep1 OrgPhase Organic Phase (Contains Decarboxylated Impurities) Sep1->OrgPhase AqPhase Aqueous Phase (Contains Target + Salts) Sep1->AqPhase Filter1 Filtration (Celite) (Remove insoluble Pyridone) AqPhase->Filter1 Acidify Acidify to pH 3.0 - 3.5 (Precipitation) Filter1->Acidify CrudeSolid Semi-Pure Solid Acidify->CrudeSolid CheckImpurity Impurity Check (HPLC) CrudeSolid->CheckImpurity Recryst1 Recryst: MeOH/Water (Removes Polar/Salts) CheckImpurity->Recryst1 If Pyridone/Salts present Recryst2 Recryst: Toluene (Removes 2-Chloro Impurity) CheckImpurity->Recryst2 If 2-Chloro present Final Pure 2-Methoxy-6-methylnicotinic acid Recryst1->Final Recryst2->Final

Caption: Logical flow for the isolation of 2-Methoxy-6-methylnicotinic acid, differentiating pathways based on impurity profile.

FAQ: Researcher to Researcher

Q1: Why is pH control so critical during acidification? A: The pKa of the pyridine nitrogen is low, but the carboxylic acid is around 3-4.[1] If you drop the pH to 1.0 rapidly, you risk protonating the pyridine ring (forming the hydrochloride salt), which increases water solubility and causes yield loss.[1] Keeping the pH at 3.0–3.5 ensures the molecule is at its isoelectric/neutral zwitterionic point, maximizing precipitation.[1]

Q2: Can I use NaOH instead of Na2CO3? A: Use caution. Strong bases like NaOH can catalyze the hydrolysis of the methoxy ether back to the hydroxy (pyridone) form, especially if the exotherm isn't controlled.[1] Carbonate is safer and provides sufficient alkalinity.[1]

Q3: How do I store the purified acid? A: Store in a tightly sealed container, preferably desicated. While the methoxy group is relatively stable, moisture can promote slow hydrolysis over months.[1]

References

  • Preparation of 2-amino-6-methylnicotinic acid (Relevant workup chemistry for 2-substituted-6-methylnicotinic acids). Google Patents.[1] EP3162796A1.[1] Link

  • Process for the production of 6-methylnicotinic acid ester (Discusses oxidation and purification of methyl-substituted pyridines). Google Patents.[1] US4579953A.[1] Link

  • Purification of Nicotinic Acid Derivatives . ChemicalBook Properties & Safety Data. Link

Sources

dealing with hygroscopic nature of 2-Methoxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-6-methylnicotinic Acid

Introduction: The Challenge of a Hygroscopic Reagent

Welcome to the technical support guide for 2-Methoxy-6-methylnicotinic acid. This valuable building block is integral to many synthetic pathways in drug discovery and materials science. However, its efficacy is critically dependent on its anhydrous state. As a hygroscopic compound, 2-Methoxy-6-methylnicotinic acid readily absorbs moisture from the atmosphere, which can lead to significant challenges in handling, storage, and experimental reproducibility.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to the problems posed by its hygroscopic nature. We will move from foundational knowledge to advanced troubleshooting, ensuring the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean and how does it affect 2-Methoxy-6-methylnicotinic acid?

A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[3] For a solid compound like 2-Methoxy-6-methylnicotinic acid, this manifests in several problematic ways:

  • Physical Changes: The powder may begin to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water) into a concentrated syrup.[1][2][3] This makes accurate weighing nearly impossible.

  • Chemical Integrity: The presence of water alters the compound's net weight, leading to stoichiometric errors in your reactions. More critically, water can act as an unwanted nucleophile or base, leading to side reactions, lower yields, and the formation of impurities.

  • Reduced Efficacy: In pharmaceutical formulations, uncontrolled water content can compromise the stability, dissolution rate, and overall performance of the active pharmaceutical ingredient (API).[2]

Q2: I just received a new bottle. How should I store it to prevent moisture absorption?

A2: Proper initial storage is the most critical step. Upon receipt, the manufacturer's seal is your best protection. Once opened, the clock starts ticking. We recommend a multi-layered storage strategy to maintain an anhydrous environment.

cluster_storage Multi-Layered Storage Protocol primary Primary Container (Original Bottle) parafilm Seal with Parafilm® primary->parafilm Immediately after opening secondary Secondary Container (e.g., Sealed Bag) parafilm->secondary Place inside desiccant Add Desiccant Packs secondary->desiccant Co-package with tertiary Tertiary Storage (Desiccator or Glovebox) desiccant->tertiary Store in dry environment start Low Yield or Unexpected Byproducts check_reagents Are other reagents anhydrous? start->check_reagents check_acid Test 2-Methoxy-6-methylnicotinic acid for water content (Karl Fischer) check_reagents->check_acid Yes other_issue Investigate other parameters (temp, time, catalyst, etc.) check_reagents->other_issue No, other reagents might be wet water_high Water content > 0.1%? check_acid->water_high dry_reagent Dry the reagent using an appropriate method water_high->dry_reagent Yes water_high->other_issue No rerun Re-run reaction with dried material dry_reagent->rerun success Problem Solved rerun->success

Caption: Troubleshooting workflow for reactions involving hygroscopic reagents.

Experimental Protocols & Data
Protocol 1: Handling and Weighing

This protocol minimizes atmospheric exposure during routine handling.

  • Prepare the Environment: Whenever possible, perform manipulations inside a nitrogen-filled glovebox. If a glovebox is unavailable, use a nitrogen-purged glove bag or work quickly on an open bench on a day with low ambient humidity.

  • Equilibrate the Container: Before opening, allow the storage container to warm to ambient laboratory temperature for at least 30-60 minutes. Opening a cold container will cause atmospheric moisture to condense on the product.

  • Minimize Exposure Time: Have all necessary vials, spatulas, and weighing paper ready. Open the main container, quickly retrieve the approximate amount of material needed, and immediately reseal the main container with Parafilm®. [1][4]4. Weighing: For sensitive reactions, weigh the material in a pre-tared, sealed vial. Alternatively, weigh it quickly on weighing paper and transfer it immediately to the reaction flask, which should then be purged with an inert gas.

Protocol 2: Drying 2-Methoxy-6-methylnicotinic Acid

Choose a method based on the thermal stability of the compound and the required level of dryness.

MethodProcedureProsCons
Vacuum Oven Drying Place the solid in a shallow dish within a vacuum oven. Heat gently (e.g., 40-50°C) under high vacuum for several hours.Simple, effective for removing surface water.May not remove tightly bound water. Risk of decomposition if overheated.
Azeotropic Distillation Suspend the acid in an inert, high-boiling solvent that forms an azeotrope with water (e.g., toluene). Heat to reflux using a Dean-Stark apparatus to physically remove water. [5]Highly effective for removing bound water.Requires an extra step to isolate the dried solid; potential for thermal degradation.
High Vacuum (Abderhalden Pistol) Dry the sample under high vacuum at room temperature in the presence of a strong desiccant (e.g., P₂O₅).Very gentle method, minimizes thermal stress.Can be very slow (24+ hours).

Note: Always consult the Safety Data Sheet (SDS) for thermal stability information before heating any compound. The SDS for the related 6-Methylnicotinic Acid indicates it is a solid with a melting point of 210°C, suggesting moderate thermal stability. [9]

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Google Patents. (2009). US20090212140A1 - System and method for processing hygroscopic materials.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708093, 2-Methoxynicotinic acid. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Methyl 6-methylnicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121724, 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Miller, D. W., & Summers, B. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions, 4, 42. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: 2-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • National Physical Laboratory. (n.d.). Moisture content of solids and liquids. Retrieved from [Link]

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Technical Support Center: Navigating Bioassay Reproducibility with 2-Methoxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Methoxy-6-methylnicotinic acid in their bioassays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. Poor reproducibility can be a significant roadblock in drug discovery and development, and this resource aims to equip you with the knowledge to identify, address, and prevent common issues associated with this compound.

Introduction: Understanding the Compound and its Potential Challenges

2-Methoxy-6-methylnicotinic acid is a derivative of nicotinic acid (also known as niacin or vitamin B3).[1][2] Given its structural similarity to nicotinic acid, it is plausible to hypothesize that its primary biological activity is mediated through the G-protein coupled receptor GPR109A (also known as HCA2), a known receptor for nicotinic acid.[3][4][5] Activation of GPR109A by nicotinic acid is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[] This signaling cascade can influence various downstream cellular processes, including lipid metabolism and inflammatory responses.[5][7][8]

The inherent variability in biological systems, coupled with the specific physicochemical properties of a small molecule like 2-Methoxy-6-methylnicotinic acid, can lead to challenges in obtaining reproducible bioassay results. This guide will walk you through a systematic approach to troubleshooting, from compound handling to data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 2-Methoxy-6-methylnicotinic acid?

A1: Based on its structural analogy to nicotinic acid, the most probable mechanism of action is the activation of the GPR109A receptor, a Gi-protein coupled receptor.[3][4] This activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. For a visual representation of this putative signaling pathway, please refer to the diagram below.

GPR109A_Signaling compound 2-Methoxy-6- methylnicotinic acid receptor GPR109A Receptor compound->receptor Binds to gi_protein Gi Protein (α, β, γ subunits) receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates targets leading to Troubleshooting_Workflow cluster_compound Compound-related Issues cluster_assay Assay-related Issues cluster_cells Cell-related Issues cluster_data Data Analysis Issues start Poor Reproducibility Observed check_compound Step 1: Compound Integrity Check start->check_compound check_assay Step 2: Assay Parameters & Reagents check_compound->check_assay purity Purity & Identity Verified? check_compound->purity solubility Solubility & Stability Confirmed? check_compound->solubility lot_variability Lot-to-Lot Variation Assessed? check_compound->lot_variability check_cells Step 3: Cell Health & Consistency check_assay->check_cells protocol Protocol Adherence? check_assay->protocol reagents Reagent Consistency? check_assay->reagents controls Controls Behaving as Expected? check_assay->controls analyze_data Step 4: Data Analysis Review check_cells->analyze_data passage Low Passage Number? check_cells->passage viability High Cell Viability? check_cells->viability seeding Consistent Seeding Density? check_cells->seeding solution Reproducibility Improved analyze_data->solution normalization Consistent Normalization? analyze_data->normalization curve_fit Appropriate Curve Fitting Model? analyze_data->curve_fit

Caption: A systematic workflow for troubleshooting poor reproducibility in bioassays.

The Importance of a Self-Validating System

Every bioassay should be designed as a self-validating system. This means incorporating appropriate controls in every experiment to ensure the reliability of your results.

  • Negative Control: A vehicle control (e.g., cells treated with the same concentration of DMSO as the highest dose of the compound) is essential to determine the baseline response and to ensure that the solvent itself is not affecting the cells. [9][10][11]* Positive Control: A known agonist of GPR109A, such as nicotinic acid itself, should be included in your assays. This confirms that your cell system is responsive to GPR109A activation and that the assay is working as expected. [9][10][11]* Assay Validation: Before using a bioassay for routine screening, it should be properly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [12][13][14]This includes assessing parameters like accuracy, precision, selectivity, and robustness.

By following the guidance in this technical support center, researchers can systematically address the common causes of poor reproducibility in bioassays involving 2-Methoxy-6-methylnicotinic acid. A methodical approach to troubleshooting, combined with a strong understanding of the compound's properties and a commitment to robust assay design, will ultimately lead to more reliable and impactful scientific discoveries.

References

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832.
  • Czarnecki, R., Obniska, J., & Kwiecień, A. (2022).
  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 145(6), 785–795.
  • Wall, K. A., Liu, J., Zhu, J., Grodnitzky, J. A., Marchant, J. S., & Giovannucci, D. R. (2014). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Cell Calcium, 55(3), 139–146.
  • ResearchGate. (n.d.). Knockdown of GPR109A protein expression in RAW264.7 cells after.... Retrieved January 29, 2026, from [Link]

  • Auer, C. (2020, September 10). Pathways for nicotinic receptor desensitization. The Rockefeller University Press. Retrieved January 29, 2026, from [Link]

  • Al-Ostoot, F. H., & Al-Sultani, A. A. H. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Physics: Conference Series, 2114(1), 012046.
  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation.
  • Wikipedia. (2024, January 28). Nicotine. Retrieved January 29, 2026, from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade at Best Price. Retrieved January 29, 2026, from [Link]

  • Gan, L., Liu, J., & Li, Y. (2012). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of the Endocrine Society, 1(1), 1–10.
  • Kihara, T., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Cell Culture Collective. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 29, 2026, from [Link]

  • Füzéry, A. K. (2015, June 3). Managing Reagent Lot to Lot Variability. myadlm.org. Retrieved January 29, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound.... Retrieved January 29, 2026, from [Link]

  • Carlson, L. A. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.
  • Wikipedia. (2024, January 27). Nicotinic acetylcholine receptor. Retrieved January 29, 2026, from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 29, 2026, from [Link]

  • MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved January 29, 2026, from [Link]

  • Farrance, I., & Badrick, T. (2018). Lot-to-Lot Variation. The Clinical Biochemist Reviews, 39(3), 77–82.
  • ResearchGate. (n.d.). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved January 29, 2026, from [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(8), 4706–4714.
  • ResearchGate. (n.d.). (PDF) Lot-to-Lot Variation. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 29, 2026, from [Link]

  • Martínez-García, M. A., & Serrano-Aroca, Á. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(9), 1347.
  • He, Q., & Egleton, R. D. (2005). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. Molecular Cancer Therapeutics, 4(10), 1575–1583.
  • Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., Wen, Z. H., & Tsai, C. C. (2015). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of the Taiwan Institute of Chemical Engineers, 52, 103–110.
  • Alchem Pharmtech. (n.d.). CAS 72918-10-6 | 2-Methoxy-6-methylnicotinic acid. Retrieved January 29, 2026, from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved January 29, 2026, from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved January 29, 2026, from [Link]

  • Cárdenas, M. (2022, June 22). QC practices that prevent inaccurate results from reagent lot variances. MLO. Retrieved January 29, 2026, from [Link]

  • Scott, C. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Retrieved January 29, 2026, from [Link]

  • Klappa, P. (2020, November 15). Calculating an IC50 value and its Margin of Error [Video]. YouTube. [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(8), 4706–4714.
  • Lowry, A. (2018, October 2). Lot Release Testing Analytics for Small-Molecule Drugs. Pharmaceutical Technology. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2024, January 23). 6-Methylnicotine. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Refinement of Crystallization Techniques for High-Purity 2-Methoxy-6-methylnicotinic Acid

[1]

Case ID: CRYST-72918-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound: 2-Methoxy-6-methylnicotinic acid (CAS: 72918-10-6)[1]

Introduction: The Criticality of Purity

Welcome to the Advanced Technical Support Center. You are likely accessing this guide because standard purification protocols for 2-Methoxy-6-methylnicotinic acid have yielded suboptimal results—specifically issues with residual halogenated precursors (2-chloro-6-methylnicotinic acid) , hydrolysis byproducts (2-hydroxy-6-methylnicotinic acid) , or uncontrolled polymorphism .[1]

This compound is a critical intermediate in the synthesis of pyridine-based pharmaceuticals. Its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid) complicates crystallization, making pH control and solvent selection the primary drivers of yield and purity.[1]

Module 1: Solvent Selection & Solubility Engineering

Q: My compound is oiling out instead of crystallizing. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) typically occurs when the solute concentration exceeds the metastable limit before the crystal lattice can form, often in mixed solvent systems (e.g., Water/Ethanol) where the compound is hydrophobic enough to reject the water but too concentrated to stay in the organic phase.[1]

Troubleshooting Protocol:

  • Temperature Control: Do not crash cool. Use a controlled cooling ramp (e.g., 0.5°C/min).[1]

  • Seed Loading: At the saturation point (cloud point), add 0.5–1.0 wt% of pure seed crystals.[1] This bypasses the nucleation energy barrier.

  • Solvent Modification: If using Ethanol/Water, increase the Ethanol ratio slightly to keep the oil phase solubilized until lower temperatures, or switch to Isopropyl Alcohol (IPA) which often provides better crystal habit for nicotinic acid derivatives [1].[1]

Q: What is the optimal solvent system for removing the 2-chloro impurity?

A: The starting material, 2-chloro-6-methylnicotinic acid , is significantly less soluble in water than the methoxy product at neutral pH, but more soluble in non-polar organics.[1]

Solvent SystemPrimary MechanismProsCons
Water (pH 3.5–4.0) Isoelectric PrecipitationExcellent removal of inorganic salts (NaCl)Risk of trapping organic impurities; low yield if pH is off.[1]
Ethanol/Water (70:30) Cooling CrystallizationGood balance of yield and rejection of polar byproductsRisk of oiling out; requires precise ratio.[1]
Ethyl Acetate Evaporative/CoolingRejects polar hydrolysis impurities (2-hydroxy derivative)Lower overall solubility; requires hot filtration.[1]

Recommendation: Use a pH-swing crystallization in water followed by a polishing recrystallization in Ethanol/Water (80:20).[1]

Module 2: Impurity Rejection & Process Control

Q: I am seeing high levels of the 2-hydroxy impurity (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid). Where is it coming from?

A: This is a hydrolysis byproduct. It forms if the methoxylation reaction (using NaOMe) contains water or if the workup is too acidic/basic for prolonged periods at high heat.[1]

Corrective Action:

  • Dry Reagents: Ensure Methanol and Sodium Methoxide are anhydrous during synthesis.

  • Workup pH: When quenching the reaction, do not overshoot acidification. The 2-hydroxy impurity is often less soluble than the target product at very low pH (< 2.0).[1]

  • Purification: The 2-hydroxy impurity is significantly more polar. A recrystallization from anhydrous Methanol or IPA can leave the more polar hydroxy-impurity in the mother liquor, whereas the target methoxy-compound crystallizes out [2, 3].[1]

Q: How do I remove inorganic salts (NaCl/KCl) trapped in the crystal lattice?

A: Nicotinic acids can trap salts during rapid precipitation.

  • Protocol: Dissolve the crude cake in minimum hot water (adjusted to pH 8-9 with dilute NaOH to form the soluble sodium salt). Filter hot to remove insoluble particulate matter. Then, slowly acidify to pH 3.5–4.0 (the predicted isoelectric point) with dilute HCl.

  • Critical Step: Stir the slurry for 1–2 hours after acidification to allow "Ostwald Ripening," which helps release occluded salts from the crystal lattice.[1]

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic for refining the crystallization process based on the specific impurity profile you are observing.

CrystallizationLogicStartCrude 2-Methoxy-6-methylnicotinic AcidAnalysisAnalyze Impurity Profile (HPLC)Start->AnalysisDecisionDominant Impurity?Analysis->DecisionImpurity_SaltsInorganic Salts(NaCl, NaOMe)Decision->Impurity_SaltsHigh Ash ContentImpurity_ChloroStarting Material(2-Chloro analog)Decision->Impurity_ChloroRetention Time < TargetImpurity_HydroxyHydrolysis Product(2-Hydroxy analog)Decision->Impurity_HydroxyRetention Time > TargetAction_SaltsAction: pH SwingDissolve pH 9 (aq) -> Filter -> Acidify pH 3.7Impurity_Salts->Action_SaltsAction_ChloroAction: Solvent WashSlurry in Cold Toluene or DCMImpurity_Chloro->Action_ChloroAction_HydroxyAction: RecrystallizationHot IPA or EtOH/Water (80:20)Impurity_Hydroxy->Action_HydroxyFinalPure Crystals(>99.5% HPLC)Action_Salts->FinalAction_Chloro->FinalAction_Hydroxy->Final

Figure 1: Decision matrix for purification based on specific impurity identification.

Module 4: Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Recrystallization

Objective: Purify crude 2-Methoxy-6-methylnicotinic acid to >99.5% purity.

  • Dissolution:

    • Charge 10.0 g of crude solid into a flask.

    • Add 60 mL of Ethanol/Water (80:20 v/v) .

    • Heat to reflux (approx. 78°C).[1] The solution should become clear. If not, add solvent in 5 mL increments until dissolution is complete.[1]

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, polymer) are visible, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[1]

  • Controlled Cooling (Critical):

    • Cool the solution to 60°C.

    • Seeding: Add 50 mg (0.5%) of pure seed crystals.

    • Hold at 60°C for 30 minutes to allow seed surface healing.

    • Cool to 20°C at a rate of 10°C/hour. Do not use an ice bath immediately.

  • Isolation:

    • Once at 20°C, stir for 1 hour.

    • Cool further to 0–5°C (ice bath) for maximum yield.

    • Filter under vacuum.[1]

    • Wash: Wash the cake with 2 x 10 mL of cold (0°C) Ethanol . This displaces the mother liquor containing the more soluble 2-chloro impurity.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours. Ensure no solvent entrapment (check by NMR or LOD).[1]

References

  • Solubility of Nicotinic Acid Derivatives

    • Title: Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1]

    • Source: ResearchGate (Journal of Chemical & Engineering Data).[1]

    • URL:[Link]

  • Synthesis & Purification of Methyl Nicotinate Derivatives

    • Title: Process for the production of 6-methylnicotinic acid ester (US Patent 4579953A).[1]

    • Source: Google Patents.[1]

    • URL
  • General Crystallization Solvents

    • Title: Common Solvents for Crystallization.[1][2][3][4]

    • Source: University of Pittsburgh / University of Fribourg.[1]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-Methoxy-6-methylnicotinic acid (CAS 72918-10-6) Substance Record.[1]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

Validation & Comparative

A Comparative Analysis of 2-Methoxy-6-methylnicotinic Acid and Nicotinic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Methoxy-6-methylnicotinic acid and its parent compound, nicotinic acid (also known as niacin or Vitamin B3). Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physicochemical, and pharmacodynamic differences between these two molecules, offering insights grounded in experimental data to inform future research and development.

Introduction: Building on a Therapeutic Legacy

Nicotinic acid is a well-established therapeutic agent used for decades to manage dyslipidemia.[1][2] Its ability to lower harmful cholesterol and triglycerides while raising beneficial high-density lipoprotein (HDL) is primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[2][3][4][5] However, its clinical utility is often hampered by a significant side effect: cutaneous flushing, a bothersome reddening and warming of the skin.[2][6][7]

This limitation has spurred the development of nicotinic acid analogs with the goal of retaining the therapeutic benefits while minimizing adverse effects. 2-Methoxy-6-methylnicotinic acid represents one such analog. By strategically adding a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring, this derivative presents an altered chemical profile. This guide will dissect the implications of these modifications, comparing the fundamental properties and biological activities of the two compounds to evaluate the potential of 2-Methoxy-6-methylnicotinic acid as a refined therapeutic candidate.

Structural and Physicochemical Properties: The Foundation of Biological Activity

The addition of methyl and methoxy groups to the nicotinic acid scaffold fundamentally alters its physicochemical characteristics. These changes, though seemingly minor, can have profound impacts on a molecule's absorption, distribution, metabolism, excretion (ADME), and its interaction with the target receptor.

PropertyNicotinic Acid2-Methoxy-6-methylnicotinic acidRationale for Difference
Molecular Formula C6H5NO2C8H9NO2Addition of C2H4O from the methoxy and methyl groups.
Molecular Weight 123.11 g/mol 167.16 g/mol Increased mass from the additional functional groups.
Melting Point 236-239 °C[8]Not availableChanges in crystal lattice energy due to different intermolecular forces.
pKa 4.85[8]3.69 (Predicted)[9]The electron-donating effects of the methyl and methoxy groups can influence the acidity of the carboxylic acid.
LogP (Octanol/Water) -0.59 to 0.36[8][10]1.088 (Calculated)[11]The added methyl and methoxy groups increase the molecule's lipophilicity, favoring partitioning into octanol.
Water Solubility 15-18 g/L (Slightly soluble)[8][10][12]Sparingly soluble (Predicted)[13]Increased lipophilicity generally leads to decreased solubility in aqueous media.

Key Insights: The most significant predicted changes for 2-Methoxy-6-methylnicotinic acid are its increased lipophilicity (higher LogP) and lower pKa. The enhanced lipophilicity could potentially lead to better membrane permeability and altered distribution in the body. The change in pKa will affect the ionization state of the molecule at physiological pH, which is a critical factor for receptor binding and transport across biological membranes.

Comparative Pharmacodynamics: Interaction with the GPR109A Receptor

The primary mechanism of action for nicotinic acid is the activation of the GPR109A receptor, a member of the Gi family of G-protein coupled receptors.[2][14] This activation in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels.[3] This cascade ultimately reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids into the bloodstream.[2][3][14]

The GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid initiates a complex signaling cascade with both therapeutic effects and undesirable side effects.

GPR109A_Pathway GPR109A GPR109A Receptor Gi_alpha Gαi GPR109A->Gi_alpha Activates Gi_betagamma Gβγ GPR109A->Gi_betagamma Dissociates Arrestin β-Arrestin GPR109A->Arrestin Recruits Ligand Nicotinic Acid or Analog Ligand->GPR109A AC Adenylate Cyclase Gi_alpha->AC Inhibits PLA2 Phospholipase A2 Gi_betagamma->PLA2 Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis (Anti-lipolytic Effect) Arrestin->PLA2 Potentiates AA Arachidonic Acid PLA2->AA Releases PGD2 Prostaglandin D2 (PGD2) AA->PGD2 COX enzymes Flushing Vasodilation (Flushing Effect) PGD2->Flushing

Caption: GPR109A signaling pathways leading to therapeutic and side effects.

Expert Interpretation: The structural modifications in 2-Methoxy-6-methylnicotinic acid are expected to alter its binding affinity (Kd) and functional potency (EC50) at the GPR109A receptor. The increased lipophilicity and altered electronic distribution could lead to a different binding pose within the receptor's transmembrane domain. It is hypothesized that these changes might lead to biased agonism, where the analog preferentially activates the Gαi pathway (leading to anti-lipolytic effects) over the β-arrestin pathway, which is implicated in the flushing response.[3][14] Direct experimental validation through receptor binding and functional assays is necessary to confirm this hypothesis.

The Flushing Conundrum: A Comparative Side Effect Profile

The flushing effect of nicotinic acid is a major barrier to patient compliance. This reaction is mediated by the activation of GPR109A on Langerhans cells in the skin, which triggers the release of prostaglandins, primarily Prostaglandin D2 (PGD2).[6][15][16] PGD2 then acts on nearby capillaries, causing vasodilation and the characteristic flushing.[6][15]

A key objective in designing nicotinic acid analogs is to dissociate the anti-lipolytic effects from the pro-flushing effects. If 2-Methoxy-6-methylnicotinic acid acts as a biased agonist, it could theoretically provide the desired lipid-modifying benefits with a significantly reduced flushing response. This would represent a major therapeutic advance. Comparative in vivo studies in animal models are essential to assess the flushing potential of this analog relative to nicotinic acid.

Experimental Protocols for Comparative Analysis

To rigorously compare 2-Methoxy-6-methylnicotinic acid and nicotinic acid, a series of well-defined in vitro and cell-based assays are required. The following protocols describe a standard workflow for characterizing GPR109A agonists.

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Functional Assays start Start: Synthesize/Acquire Compounds binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay camp_assay cAMP Accumulation Assay (Determine EC50) binding_assay->camp_assay Confirm Target Engagement calcium_assay Calcium Mobilization Assay (Alternative Readout) binding_assay->calcium_assay data_analysis Data Analysis: Compare Potency and Affinity camp_assay->data_analysis calcium_assay->data_analysis end Conclusion: Select Lead Candidate data_analysis->end

Caption: A typical experimental workflow for comparing GPR109A agonists.

Protocol: cAMP Accumulation Assay

This protocol is designed to measure the functional potency of the compounds by quantifying their ability to inhibit cAMP production following GPR109A activation.

Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In this assay, cells are first stimulated with forskolin to elevate cAMP levels, and then the ability of the test compounds to reverse this increase is measured.

Materials:

  • HEK-293 cells stably expressing human GPR109A.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin solution.

  • Nicotinic acid and 2-Methoxy-6-methylnicotinic acid stock solutions in DMSO.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 384-well white assay plates.

Procedure:

  • Cell Preparation: Culture GPR109A-expressing HEK-293 cells to ~90% confluency. On the day of the assay, harvest the cells and resuspend them in Assay Buffer to a concentration of 200,000 cells/mL.

  • Compound Plating: Prepare serial dilutions of nicotinic acid and 2-Methoxy-6-methylnicotinic acid in Stimulation Buffer. Add 5 µL of each dilution to the assay plate. Include a "no compound" control (Stimulation Buffer only) and a "basal" control (Assay Buffer only).

  • Cell Addition: Add 5 µL of the cell suspension (1,000 cells) to each well of the assay plate.

  • Forskolin Stimulation: Prepare a solution of forskolin in Stimulation Buffer. Add 10 µL to all wells except the basal controls. The final concentration of forskolin should be one that elicits a sub-maximal cAMP response (typically 1-10 µM, determined empirically).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 100% and the basal wells as 0%.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which the compound produces 50% of its maximal inhibition).

Self-Validation and Controls:

  • Positive Control: Nicotinic acid serves as the benchmark positive control.

  • Negative Control: Wells containing cells and forskolin but no test compound establish the 100% stimulation level.

  • Basal Control: Wells with cells but no forskolin or test compound define the baseline cAMP level.

  • Z'-factor: Calculate the Z'-factor for the assay to ensure it is robust and suitable for compound screening. A Z' > 0.5 is considered excellent.

Synthesis and Conclusion

The structural modifications transforming nicotinic acid into 2-Methoxy-6-methylnicotinic acid result in a molecule with predicted higher lipophilicity and altered acidity. These changes are significant enough to warrant a full investigation into its pharmacological profile. The core hypothesis is that these modifications may engender biased agonism at the GPR109A receptor, potentially separating the desired anti-lipolytic effects from the dose-limiting flushing side effect.

The provided experimental workflow and detailed cAMP assay protocol offer a robust framework for the direct, quantitative comparison of these two compounds. The data generated from such studies will be critical in determining whether 2-Methoxy-6-methylnicotinic acid or similar analogs represent a viable path toward developing a new generation of dyslipidemia therapies with improved safety and patient tolerability. Further in vivo studies will be essential to confirm these findings and assess the overall therapeutic potential.

References

  • Loba Chemie. (n.d.). NICOTINIC ACID | 59-67-6. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved February 2, 2026, from [Link]

  • Zhong, H., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE, 7(9), e46135. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]

  • Al-Sharea, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(1), 195. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]

  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 55(2), 2501-2508. [Link]

  • Thangavel, H., et al. (2017). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Oncotarget, 8(30), 48964–48975. [Link]

  • Singh, N., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 772825. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. Postgraduate Medicine, 120(1), 1-6. [Link]

  • Papaliodis, D., et al. (2024). Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives. Journal of the American Academy of Dermatology. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Retrieved February 2, 2026, from [Link]

  • Soga, T., et al. (2003). Molecular identification of nicotinic acid receptor. Biochemical and Biophysical Research Communications, 303(1), 364-369. [Link]

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355. [Link]

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. The Journal of Biological Chemistry, 278(11), 9869-9874. [Link]

Sources

comparison of different synthetic routes to 2-Methoxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-6-methylnicotinic acid (2-Methoxy-6-methylpyridine-3-carboxylic acid) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and sildenafil analogs.

For most research and development applications, Route 1 (Nucleophilic Aromatic Substitution) is the superior choice due to its scalability, reproducibility, and cost-effectiveness. It utilizes stable precursors and standard laboratory conditions. Route 2 (Directed Ortho Metalation) serves as a viable alternative for small-scale, rapid analog generation where the 2-methoxy-6-methylpyridine precursor is readily available, though it requires cryogenic capabilities and strictly anhydrous conditions.

Route Analysis & Technical Comparison

Route 1: Nucleophilic Aromatic Substitution (S_NAr)

This route relies on the activation of the C-2 position by the electron-withdrawing carboxylic acid group at C-3 and the pyridine nitrogen. The displacement of a halogen (typically chlorine) by a methoxide nucleophile is highly favored.

  • Starting Material: 2-Chloro-6-methylnicotinic acid (or methyl ester).[1]

  • Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).[2][3]

  • Mechanism: Addition-Elimination (

    
    ). The methoxide attacks the C-2 position, forming a Meisenheimer-like complex stabilized by the electron-deficient ring, followed by the expulsion of the chloride ion.
    

Key Technical Insight: The reaction is regioselective.[4][5] The C-6 methyl group is electron-donating, which slightly deactivates the ring, but the C-3 carboxyl group provides sufficient activation for the substitution at C-2. Using the acid form (rather than the ester) requires 2 equivalents of base (one to deprotonate the carboxylic acid, one for the substitution), but it simplifies purification as the product precipitates upon acidification.

Route 2: Directed Ortho Metalation (DoM)

This route utilizes the directing power of the 2-methoxy group to install the carboxylate at the C-3 position.

  • Starting Material: 2-Methoxy-6-methylpyridine.

  • Reagents: n-Butyllithium (n-BuLi), Carbon Dioxide (

    
    ), THF.
    
  • Mechanism: The methoxy oxygen coordinates with the lithium atom, bringing the base into proximity with the C-3 proton. This "Directed Metalation Group" (DMG) effect overrides the acidity of the C-5 proton or the lateral methyl protons at C-6.

Key Technical Insight: While the 2-methoxy group is a strong DMG, the presence of the 6-methyl group can sometimes lead to lateral lithiation (deprotonation of the methyl group) or C-6 lithiation if superbase conditions (e.g., BuLi-LiDMAE) are used. Standard n-BuLi at -78°C generally favors the C-3 lithiation, but temperature control is critical to prevent scrambling.

Comparative Assessment Data

MetricRoute 1:

(Recommended)
Route 2: Lithiation (DoM)
Yield 85 - 95% 40 - 65%
Purity (Crude) High (>95%)Moderate (Isomers possible)
Scalability Excellent (Multi-kg feasible)Poor (Exothermic, Cryogenic)
Reagent Cost Low (NaOMe, MeOH)High (n-BuLi, Dry THF)
Safety Profile Moderate (Corrosive base)Low (Pyrophoric reagents)
Atom Economy GoodModerate

Detailed Experimental Protocols

Protocol A: Synthesis via S_NAr (Route 1)

Objective: Preparation of 2-Methoxy-6-methylnicotinic acid from 2-Chloro-6-methylnicotinic acid.

Reagents:

  • 2-Chloro-6-methylnicotinic acid (1.0 eq)

  • Sodium Methoxide (3.0 eq, 25% wt in MeOH)

  • Methanol (anhydrous, 10 volumes)

  • HCl (conc.) for acidification

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Flush with nitrogen.[3]

  • Dissolution: Charge 2-Chloro-6-methylnicotinic acid and Methanol. Stir until suspended/dissolved.

  • Addition: Add Sodium Methoxide solution dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 40°C.[6]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and hold for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.

  • Workup:

    • Cool reaction mass to room temperature.[6][7][8]

    • Concentrate under reduced pressure to remove approx. 80% of methanol.

    • Dilute residue with water (5 volumes).

    • Cool to 0–5°C.

    • Slowly acidify with conc. HCl to pH 3.0–3.5. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 2 volumes).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Validation Check:

  • 1H NMR (DMSO-d6):

    
     2.45 (s, 3H, Ar-CH3), 3.90 (s, 3H, OMe), 6.95 (d, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 12.8 (br s, 1H, COOH).
    
Protocol B: Synthesis via Lithiation (Route 2)

Objective: Carboxylation of 2-Methoxy-6-methylpyridine.

Reagents:

  • 2-Methoxy-6-methylpyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • THF (anhydrous, 15 volumes)

  • Dry Ice (

    
     source)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck flask. Cool to -78°C under a strict Argon atmosphere.

  • Solvation: Dissolve 2-Methoxy-6-methylpyridine in anhydrous THF.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes, maintaining internal temp < -70°C.

  • Equilibration: Stir at -78°C for 1–2 hours to ensure complete formation of the 3-lithio species.

  • Quench: Bubble excess dry

    
     gas through the solution (or pour reaction onto crushed dry ice) for 30 minutes.
    
  • Workup: Allow to warm to room temperature. Quench with water.[8] Acidify aqueous layer to pH 3 to precipitate the acid. Extract with Ethyl Acetate if precipitation is poor.

Visualizations

Diagram 1: Synthetic Route Comparison Flowchart

RouteComparison Start_A Precursor: 2-Chloro-6-methylnicotinic acid Process_A Route 1: S_NAr (NaOMe, MeOH, Reflux) Start_A->Process_A Activation Start_B Precursor: 2-Methoxy-6-methylpyridine Process_B Route 2: DoM (n-BuLi, -78°C; CO2) Start_B->Process_B Directing Group Intermediate_A Meisenheimer Complex (Stabilized by C=O) Process_A->Intermediate_A Intermediate_B 3-Lithio Intermediate (Directed by OMe) Process_B->Intermediate_B Product TARGET: 2-Methoxy-6-methylnicotinic acid Intermediate_A->Product Elimination (-Cl) Intermediate_B->Product Electrophile (CO2)

Caption: Comparative flowchart of the two primary synthetic pathways, highlighting the mechanistic divergence between nucleophilic substitution and directed metalation.

Diagram 2: Decision Matrix for Route Selection

DecisionMatrix Start Start Selection Scale Scale > 100g? Start->Scale Precursor Is 2-Chloro-acid available? Scale->Precursor Yes Cryo Cryogenic Equipment? Scale->Cryo No Precursor->Cryo No Route1 Choose Route 1 (S_NAr) Precursor->Route1 Yes Cryo->Route1 No (Outsource/Buy Precursor) Route2 Choose Route 2 (Lithiation) Cryo->Route2 Yes

Caption: Decision matrix to assist researchers in selecting the optimal synthetic route based on scale, precursor availability, and equipment constraints.

References

  • Preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate . National Institutes of Health (PubMed). Available at: [Link] (Context: Analogous S_NAr transformation on trifluoro-pyridine).

  • Lithiation of 4-methoxy-2-pyridone . Royal Society of Chemistry (Perkin Trans 1). Available at: [Link] (Context: Regioselectivity of lithiation in methoxy-pyridines).

  • Process for producing 2-amino-6-methylnicotinic acid. Google Patents (EP3162796A1). Available at: (Context: Hydrolysis and substitution chemistry of 2-chloro-6-methylnicotinic acid).
  • Lithiation of 2-heterosubstituted pyridines . PubMed. Available at: [Link] (Context: Mechanistic study on C-3 vs C-6 lithiation).

Sources

Comparative Assessment Guide: Off-Target Profiling of 2-Methoxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical resource for drug discovery scientists evaluating 2-Methoxy-6-methylnicotinic acid (2-M-6-MNA) . Given that this compound is a structural analog of Nicotinic Acid (Niacin), the assessment focuses on distinguishing its pharmacological profile from the parent compound—specifically targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)—while characterizing off-target liabilities such as cutaneous flushing (PGD2 release) and metabolic toxicity.

Executive Summary & Mechanism of Action

2-Methoxy-6-methylnicotinic acid represents a subclass of pyridine-3-carboxylic acid derivatives. In drug development, it serves as a chemical probe to decouple the lipid-lowering/anti-inflammatory effects of GPR109A agonism from the vasodilation ("flushing") side effects associated with Nicotinic Acid.

The "off-target" assessment for this compound is unique: the primary adverse effect (flushing) is actually an on-target cutaneous event mediated by


-arrestin recruitment, whereas true off-target effects involve cross-reactivity with HCA1 (GPR81), HCA3 (GPR109B), and hepatic enzyme interference.
Mechanistic Differentiators
  • Parent Compound (Nicotinic Acid): High-affinity GPR109A agonist. Activates both

    
     (cAMP reduction) and 
    
    
    
    -arrestin (PGD2 release/flushing).
  • 2-Methoxy-6-methylnicotinic acid: The 2-methoxy substitution introduces steric bulk and alters electron density on the pyridine ring, potentially modifying the ligand-receptor residence time and biasing signaling away from

    
    -arrestin.
    

Comparative Performance Matrix

The following table contrasts 2-M-6-MNA against the standard (Nicotinic Acid) and a clinical analog (Acipimox).

FeatureNicotinic Acid (Reference)2-Methoxy-6-methylnicotinic Acid (Candidate)Acipimox (Comparator)
Primary Target GPR109A (HCA2) - Full AgonistGPR109A - Partial/Biased Agonist (Predicted)GPR109A - Full Agonist
Potency (

)
~0.1 µM> 1.0 µM (Reduced affinity due to substitution)~1-5 µM
Flushing Liability High (Severe cutaneous vasodilation)Low/Moderate (Requires validation via Protocol B)Low (Slower absorption profile)
Metabolic Stability Low (Rapid Phase II conjugation)High (Methoxy group blocks specific conjugation sites)High (Renal excretion unchanged)
Key Off-Target Risk HCA1 (GPR81) Cross-reactivityCYP2E1 Inhibition (Pyridine ring interaction)Minimal

Critical Signaling Pathways (Visualization)

To understand the "off-target" assessment, one must visualize the bifurcation of GPR109A signaling. The goal of 2-M-6-MNA is to maintain the left branch (Therapeutic) while suppressing the right branch (Adverse).

GPR109A_Signaling Ligand 2-Methoxy-6-methylnicotinic Acid Receptor GPR109A (HCA2) (Adipocytes & Immune Cells) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Potential Bias? AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flush Cutaneous Flushing (Adverse Effect) PGD2->Flush

Figure 1: Bifurcation of GPR109A signaling. The ideal profile for 2-M-6-MNA is strong activation of the Gi pathway (Green) with minimal activation of the Beta-Arrestin pathway (Red).

Experimental Protocols for Off-Target Assessment

Protocol A: The "Flushing" Proxy Assay (Langerhans Cell PGD2 Release)

Objective: Determine if 2-M-6-MNA triggers the cutaneous vasodilation pathway, a common liability for this chemical class. Rationale: Standard binding assays do not predict flushing. You must measure Prostaglandin D2 (PGD2) secretion in competent immune cells.

  • Cell System: Differentiate THP-1 monocytes into macrophage-like cells using PMA (100 nM, 24h) or use primary human Langerhans cells (Gold Standard).

  • Treatment:

    • Incubate cells in serum-free media for 2 hours.

    • Treat with 2-M-6-MNA (Titration: 10 nM – 100 µM).

    • Positive Control: Nicotinic Acid (100 µM).

    • Negative Control: Vehicle (DMSO 0.1%).

    • Antagonist Control: Pre-treat with Laropiprant (1 µM) to confirm specificity.

  • Readout: Collect supernatant at 30 minutes. Quantify PGD2 using a competitive ELISA or LC-MS/MS.

  • Success Criteria: 2-M-6-MNA should elicit <20% of the PGD2 release observed with equimolar Nicotinic Acid.

Protocol B: HCA1/HCA3 Cross-Reactivity Screen

Objective: Ensure the compound does not activate related hydroxycarboxylic acid receptors (HCA1/GPR81 or HCA3/GPR109B). Rationale: HCA1 activation inhibits lipolysis but is lactate-driven; cross-reactivity can confound metabolic data.

  • System: CHO-K1 cells stably overexpressing human HCA1 or HCA3.

  • Assay: HTRF (Homogeneous Time Resolved Fluorescence) cAMP dynamic assay.

    • Stimulate cells with Forskolin (10 µM) to raise cAMP baseline.

    • Add 2-M-6-MNA (10 µM).

  • Controls:

    • HCA1 Agonist: 3-Hydroxy-butyrate or Lactate.

    • HCA3 Agonist: 3-Hydroxy-octanoate.

  • Interpretation: A decrease in cAMP signal indicates agonism. Significant activity (>50% of reference agonist) at HCA1 suggests "off-target" promiscuity.

Protocol C: Metabolic Stability & Reactive Metabolite Formation

Objective: The "2-Methoxy" group can be a site for O-demethylation, potentially creating reactive phenolic intermediates. Rationale: Pyridine derivatives can inhibit CYP enzymes or form adducts.

  • Microsomal Incubation: Incubate 1 µM 2-M-6-MNA with pooled human liver microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile; analyze via LC-MS/MS (Q-TOF).

  • Target Search: Look for:

    • m/z -14 (O-demethylation -> 2-Hydroxy-6-methylnicotinic acid).

    • m/z +16 (Hydroxylation on the methyl group).

  • Risk Flag: Rapid O-demethylation suggests short half-life and potential accumulation of the 2-hydroxy metabolite, which may have distinct renal toxicity profiles.

Assessment Workflow (Decision Tree)

Use this logic flow to determine if 2-M-6-MNA is a viable lead or tool compound.

Assessment_Workflow Start Start: 2-M-6-MNA Step1 GPR109A Potency (cAMP Assay) Start->Step1 Decision1 EC50 < 10µM? Step1->Decision1 Step2 PGD2 Release (Flushing Assay) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 PGD2 < 20% of Niacin? Step2->Decision2 Step3 Off-Target Screen (HCA1/HCA3) Decision2->Step3 Yes Decision2->Fail No (High Flush Risk) Step3->Fail High Cross-reactivity Pass Proceed to PK/Tox Step3->Pass Clean Profile

Figure 2: Sequential screening cascade for validating nicotinic acid analogs.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1] Nature Medicine, 9(3), 352–355. Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[1][2] The Journal of Clinical Investigation, 115(12), 3634–3640.[2] Link[2]

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910–2919. Link

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[1][2] Pharmacological Reviews, 58(4), 601–611. Link

  • Plaas, D., et al. (2017). The antilipolytic effect of GPR109A agonists: A structure-activity relationship study. Journal of Medicinal Chemistry, 60(23), 9539–9550. Link

Sources

confirming the identity and purity of 2-Methoxy-6-methylnicotinic acid by independent methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmaceuticals, 2-Methoxy-6-methylnicotinic acid (2-M-6-MNA) serves as a critical scaffold. However, its structural validation presents a unique challenge: the high probability of regioisomerism during synthesis (e.g., formation of isonicotinic isomers or positional swapping of methyl/methoxy groups) and the zwitterionic nature of the molecule which complicates chromatographic separation.

This guide moves beyond basic "Certificate of Analysis" testing to establish a self-validating, orthogonal analytical workflow . We compare standard methods against advanced structural elucidation techniques to demonstrate why a multi-modal approach is required to guarantee pharmaceutical-grade identity and purity.

Part 1: The Identity Challenge (Structural Elucidation)[1]

The primary risk in synthesizing 2-M-6-MNA is not gross contamination, but regioisomerism . Standard 1D NMR often fails to definitively distinguish between the target molecule and its isomers (e.g., 2-methoxy-6-methylisonicotinic acid) because the proton counts and multiplicities are identical.

Comparative Method Analysis: 1D vs. 2D NMR
FeatureMethod A: 1D

H NMR
Method B: 2D NOESY (Recommended)
Principle Chemical shift (

) and J-coupling.
Through-space magnetic transfer (Nuclear Overhauser Effect).
Capability Confirms functional groups (Methoxy, Methyl).[1]Confirms spatial arrangement of groups.
Blind Spot Cannot definitively prove if the -COOH is at position 3 or 4 without reference standards.Eliminates ambiguity: Shows if -OCH

is spatially close to the aromatic proton or the acid.
Verdict Insufficient for primary structural assignment.Gold Standard for de novo identification.
The Mechanism of Confirmation (NOESY)

To confirm the structure of 2-Methoxy-6-methylnicotinic acid, we rely on the NOE (Nuclear Overhauser Effect) .

  • Target: 2-Methoxy-6-methylnicotinic acid.[2]

  • Critical Correlation: The methoxy group (

    
    ) at position 2 is spatially distant from the methyl group at position 6. However, the aromatic proton at position 4 is spatially close to the carboxylic acid (or methoxy, depending on conformation), while the proton at position 5 couples with the methyl group.
    
  • Differentiation: In the isonicotinic isomer, the spatial neighbors change entirely.

Visualization: The NMR Logic Flow

The following diagram illustrates the logical pathway to rule out regioisomers using NMR.

NMR_Logic Start Sample: 2-Methoxy-6-methylnicotinic Acid Step1 1D 1H NMR Spectrum Start->Step1 Check1 Are -OCH3 and -CH3 signals distinct? Step1->Check1 PathA Yes: Functional Groups Present Check1->PathA Clear singlets PathB No: Impure/Wrong Molecule Check1->PathB Overlapping/Missing Step2 2D NOESY Experiment PathA->Step2 Check2 NOE Correlation Analysis Step2->Check2 ResultA Correlation: H-5 <-> CH3 (Pos 6) NO Correlation: H-4 <-> CH3 Check2->ResultA Pattern Matches Target ResultB Unexpected Correlations (e.g., H-3 <-> OCH3) Check2->ResultB Pattern Matches Isomer Final Identity Confirmed: 2-Methoxy-6-methylnicotinic Acid ResultA->Final Reject Identity Rejected: Regioisomer Identified ResultB->Reject

Figure 1: Logical decision tree for structural confirmation using 1D and 2D NMR spectroscopy.

Part 2: Purity Profiling (The Quantitation Challenge)

Once identity is established, purity must be quantified. Pyridine carboxylic acids are notorious for peak tailing on standard C18 columns due to the interaction between the basic pyridine nitrogen and residual silanols on the silica support.

Comparative Method Analysis: HPLC Modes
ParameterMethod A: Standard C18 (Neutral pH)Method B: Ion-Pairing / Mixed Mode (Recommended)
Mobile Phase Water/Acetonitrile (pH 7).Phosphate Buffer (pH 2.5) or Ion-Pairing Reagent.
Peak Shape Broad, tailing peaks (Asymmetry > 1.5).Sharp, symmetrical peaks (Asymmetry < 1.2).
Resolution Poor separation of hydrolysis impurities (e.g., 6-methyl-2-pyridone).High resolution of polar impurities.
Mechanism Hydrophobic interaction only.Suppression of ionization (acidic pH) or dual-mechanism.
Recommended Protocol: Acidic Reverse-Phase HPLC

To ensure accurate quantitation of 2-M-6-MNA and its potential hydrolysis impurity (2-hydroxy-6-methylnicotinic acid), the ionization of the carboxylic acid and the pyridine ring must be controlled.

Protocol Steps:

  • Column: C18 with high carbon load and end-capping (e.g., 250 x 4.6 mm, 5 µm) OR a Mixed-Mode column (C18 + Cation Exchange).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid. (Low pH protonates the acid, suppressing ionization and increasing retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (max absorption for pyridine ring) and 210 nm (for non-aromatic impurities).

Visualization: Method Development Strategy

This diagram outlines the causality behind selecting the specific HPLC conditions.

HPLC_Strategy Molecule Target: 2-Methoxy-6-methylnicotinic Acid Properties Properties: 1. Basic Nitrogen (Pyridine) 2. Acidic Group (-COOH) Molecule->Properties Challenge Problem: Zwitterionic behavior Silanol interaction (Tailing) Properties->Challenge Solution1 Strategy 1: Low pH (pH 2.5) Challenge->Solution1 Solution2 Strategy 2: End-capped Column Challenge->Solution2 Effect1 Protonates -COOH (Increases Retention) Solution1->Effect1 FinalMethod Optimized Method: C18, pH 2.5 Buffer Sharp Peaks Effect1->FinalMethod Effect2 Blocks Silanols (Reduces Tailing) Solution2->Effect2 Effect2->FinalMethod

Figure 2: Causal link between molecular properties and HPLC method selection.

Part 3: Comparative Analysis Summary

The following table summarizes why no single method is sufficient and how they complement each other.

MethodSpecificity (ID)Sensitivity (Purity)ThroughputRole in Workflow

H NMR
MediumLow (LOD ~0.5%)HighQuick check of functional groups.
2D NOESY High LowLowDefinitive structural proof (Regioisomerism).
HPLC-UV LowHigh (LOD <0.05%)HighQuantitative purity and impurity profiling.
HPLC-MS MediumVery High MediumIdentifying unknown impurities (mass confirmation).
XRD High (Polymorphs)LowLowSolid-state form confirmation (batch consistency).

Part 4: The "Gold Standard" Workflow

To certify 2-Methoxy-6-methylnicotinic acid for pharmaceutical use, follow this sequence:

  • Synthesis/Acquisition : Obtain crude or purified material.

  • Primary ID (NMR) : Run

    
    H NMR in DMSO-d6.
    
    • Check: Integration of Methyl (3H, s) and Methoxy (3H, s).

  • Structural Validation (NOESY) : Run 2D NOESY.

    • Check: Verify lack of NOE between Methyl and Methoxy groups to rule out adjacent isomers.

  • Purity Assay (HPLC-UV) : Run the acidic (pH 2.5) gradient method.

    • Limit: Purity > 98.0% (Area %).

    • Impurity Limit: No single impurity > 0.10% (ICH Q3A standard).

  • Final Release : Generate CoA with combined data.

References

  • ICH Harmonised Tripartite Guideline. (1999).[3] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation. Link

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.Link

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2763378, 2-Methoxy-6-methylnicotinic acid.Link

  • European Pharmaceutical Review. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.[3][4][5][6][7]Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-methylnicotinic acid

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